Dichloroacetaldehyde diethyl acetal
Description
The exact mass of the compound 1,1-Dichloro-2,2-diethoxyethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dichloro-2,2-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLQZJRWKQATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Cl)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060700 | |
| Record name | 1,1-Dichloro-2,2-diethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-33-0 | |
| Record name | Dichloroacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichloro-2,2-diethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dichloro-2,2-diethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-2,2-diethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dichloroacetaldehyde Diethyl Acetal: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed overview of the chemical and physical properties, synthesis, reactivity, and safety considerations of dichloroacetaldehyde diethyl acetal. Primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries, this organochlorine compound serves as a protected form of the reactive dichloroacetaldehyde. This document consolidates key data, presents detailed experimental protocols, and visualizes synthetic and reactive pathways to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction
This compound, also known as 1,1-dichloro-2,2-diethoxyethane, is an organic compound with the chemical formula C₆H₁₂Cl₂O₂.[1] As a chlorinated aldehyde derivative, its primary role in organic synthesis is to act as a precursor and building block for more complex molecules.[2] The diethyl acetal group provides a stable protecting group for the otherwise reactive dichloroacetaldehyde moiety, allowing for selective chemical transformations at other positions of a molecule. This guide aims to provide an in-depth summary of its chemical properties and synthetic utility.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₁₂Cl₂O₂ | [1][3] |
| Molecular Weight | 187.06 g/mol | [1][3] |
| CAS Number | 619-33-0 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 183-184 °C | [1] |
| Density | 1.138 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Peak Assignments | Source |
| ¹H NMR (in CDCl₃) | δ 5.60 (d, 1H, J=5.8 Hz), 4.62 (t, 1H, J=5.8 Hz), 3.78-3.66 (m, 2H), 3.71-3.59 (m, 2H), 1.27 (t, 6H, J=7.1 Hz) | [4] |
| ¹³C NMR (Predicted) | ~101 (CH(OR)₂), ~70 (CHCl₂), ~63 (OCH₂CH₃), ~15 (OCH₂CH₃) | |
| IR (Liquid Film) | Key stretches expected: C-H, C-O, C-Cl | [5] |
| Mass Spectrometry (EI) | Major fragments expected from loss of ethoxy groups and chlorine. | [5] |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound involves the reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst.[2] Another approach is the chlorination of acetaldehyde followed by acetalization.[2]
Synthesis via Acetalization of Dichloroacetaldehyde
This method involves the direct reaction of dichloroacetaldehyde with ethanol.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dichloroacetaldehyde (1 mole equivalent).
-
Add an excess of absolute ethanol (2.5-3 mole equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or anhydrous hydrogen chloride.
-
The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily centered around the acetal and dichloromethyl groups.
Hydrolysis
In the presence of aqueous acid, the acetal can be hydrolyzed to regenerate dichloroacetaldehyde and ethanol.[2] This deprotection is a key reaction in its synthetic applications.
Reduction and Condensation
The compound can undergo reduction to form dichloroethanol when treated with reducing agents like lithium aluminum hydride.[2] It can also participate in condensation reactions with other electrophiles to form more complex molecules.[2]
Hydrolysis Reaction Pathway
Caption: Hydrolysis of this compound.
Role in Drug Development and Biological Activity
This compound is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] There is no substantial evidence in the reviewed literature to suggest that it has a direct role in biological signaling pathways or possesses significant intrinsic biological activity. Its utility lies in its role as a synthetic intermediate.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
Table 3: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Codes |
| H226: Flammable liquid and vapor | Flammable Liquid 3 | P210, P233, P240, P241 |
| H315: Causes skin irritation | Skin Irritation 2 | P303 + P361 + P353 |
| H319: Causes serious eye irritation | Eye Irritation 2 | P305 + P351 + P338 |
| H335: May cause respiratory irritation | STOT SE 3 |
This is not an exhaustive list of all safety precautions. Always consult the material safety data sheet (MSDS) before handling.
Personal Protective Equipment (PPE): Use of eye shields and gloves is recommended.[1]
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its role as a protected form of dichloroacetaldehyde allows for its application in the multi-step synthesis of complex target molecules in the pharmaceutical and chemical industries. This guide provides essential data and protocols to support its safe and effective use in a research and development setting.
References
Synthesis of Dichloroacetaldehyde Diethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetaldehyde diethyl acetal, also known as 1,1-dichloro-2,2-diethoxyethane, is a valuable chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates a protected aldehyde functionality and two chlorine atoms, making it a versatile building block for the introduction of a dichloroethylidene moiety into more complex molecules. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.
Synthetic Pathways
Several synthetic strategies have been reported for the preparation of chloroacetaldehyde acetals. The most relevant and adaptable methods for the synthesis of this compound are detailed below. While specific literature detailing the synthesis of the dichloro- derivative is scarce, the following protocols for the analogous monochloro- compound provide a strong foundation for its preparation.
Method 1: Chlorination of Acetaldehyde Diethyl Acetal
One of the most direct routes involves the chlorination of commercially available acetaldehyde diethyl acetal. This method is advantageous as it starts from a readily accessible material. The reaction proceeds by the substitution of hydrogen atoms on the carbon adjacent to the acetal group with chlorine.
Reaction Scheme:
Method 2: Reaction of Vinyl Acetate with Chlorine in Ethanol
Another common approach is the reaction of vinyl acetate with chlorine in the presence of an alcohol. In this case, ethanol serves as both the solvent and the reactant to form the diethyl acetal. This method is efficient and has been reported to produce good yields for the monochloro- derivative.[1]
Reaction Scheme:
Method 3: Acid-Catalyzed Acetalization of Dichloroacetaldehyde
The most straightforward conceptual approach is the direct acetalization of dichloroacetaldehyde with ethanol in the presence of an acid catalyst. This reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction must be removed.
Reaction Scheme:
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of chloroacetaldehyde diethyl acetal, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Synthesis of Chloroacetaldehyde Diethyl Acetal via Chlorination
| Parameter | Value | Reference |
| Starting Material | Acetaldehyde diethyl acetal | PrepChem.com |
| Reagent | Gaseous chlorine | PrepChem.com |
| Solvent | None (neat) | PrepChem.com |
| Reaction Temperature | 40-45 °C | PrepChem.com |
| Work-up | Neutralization with sodium ethoxide, fractional distillation | PrepChem.com |
| Yield | 70% | [2] |
Table 2: Synthesis of Chloroacetaldehyde Diethyl Acetal from Vinyl Acetate
| Parameter | Value | Reference |
| Starting Material | Vinyl acetate | US Patent 4,642,390 |
| Reagents | Chlorine, Ethanol | US Patent 4,642,390 |
| Yield | 78% | [1] |
| Product Boiling Point | 54 °C at 16 mmHg | [1] |
| Product Refractive Index | 1.4171 ± 0.0005 at 20 °C | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the related monochloroacetaldehyde diethyl acetal. These should be adapted and optimized for the synthesis of the dichloro- derivative, likely requiring adjustments in stoichiometry of the chlorinating agent and purification conditions.
Protocol 1: Chlorination of Acetaldehyde Diethyl Acetal
This protocol is adapted from a procedure for the synthesis of chloroacetaldehyde diethyl acetal.[2]
Materials:
-
Acetaldehyde diethyl acetal (1 mole)
-
Gaseous chlorine (2 moles, passed through a drying agent)
-
Sodium ethoxide in anhydrous ethanol (sufficient amount for neutralization)
-
Anhydrous ethanol
Equipment:
-
Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap.
-
Cooling bath
-
Distillation apparatus
Procedure:
-
Charge the three-necked flask with 1 mole of acetaldehyde diethyl acetal.
-
With vigorous stirring, begin to bubble dry gaseous chlorine through the acetal.
-
Maintain the reaction temperature between 40-45 °C using a cooling bath as the reaction is exothermic.
-
Continue the addition of chlorine until the theoretical amount has been added. The reaction mixture will become denser and may change color.
-
After the addition of chlorine is complete, slowly add a solution of sodium ethoxide in anhydrous ethanol to neutralize the hydrochloric acid formed during the reaction. Monitor the pH to ensure complete neutralization.
-
The neutralized reaction mixture is then subjected to fractional distillation to isolate the this compound.
Protocol 2: Reaction of Vinyl Acetate with Chlorine in Ethanol
This protocol is based on a patented procedure for the synthesis of chloroacetaldehyde diethyl acetal.[1]
Materials:
-
Vinyl acetate
-
Chlorine
-
Ethanol (in excess)
-
Calcium hydroxide (for neutralization)
Equipment:
-
Reaction vessel equipped with inlets for gas and liquid, a cooling system, and a stirrer.
-
Distillation apparatus
Procedure:
-
Charge a cooled reactor with an excess of ethanol.
-
Simultaneously introduce chlorine gas and vinyl acetate into the reactor while maintaining a low temperature (typically below 20 °C).
-
After the addition is complete, allow the reaction to stir for a short period.
-
Neutralize the reaction mixture by the slow addition of calcium hydroxide to a pH of approximately 3.1-3.4, while keeping the temperature between 40-50 °C.[1]
-
After neutralization, two phases will form. Separate the upper organic layer.[1]
-
The organic layer is then purified by fractional distillation under reduced pressure to yield the pure acetal.[1]
Visualizations
Reaction Pathway: Acetalization of Dichloroacetaldehyde
Caption: Acid-catalyzed acetalization of dichloroacetaldehyde with ethanol.
Experimental Workflow: General Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Safety Considerations
-
Dichloroacetaldehyde is expected to be a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Use a proper gas handling system and have a neutralization solution (e.g., sodium thiosulfate) readily available.
-
Acid catalysts such as sulfuric acid or hydrochloric acid are corrosive. Handle with care.
-
The reactions may be exothermic . Proper temperature control is crucial to avoid runaway reactions.
Conclusion
The synthesis of this compound can be approached through several synthetic routes, with the chlorination of acetaldehyde diethyl acetal and the reaction of vinyl acetate with chlorine in ethanol being promising methods based on analogous syntheses of the monochloro- derivative. The direct acid-catalyzed acetalization of dichloroacetaldehyde with ethanol is also a viable, though potentially equilibrium-limited, pathway. The provided experimental protocols for the monochloro- analog serve as a robust starting point for developing a specific and optimized procedure for this compound. Careful control of reaction conditions, particularly temperature and stoichiometry, followed by a thorough purification process, is essential for obtaining a high-purity product. Researchers and professionals in drug development can utilize this guide to facilitate the synthesis of this important chemical intermediate for their applications.
References
An In-Depth Technical Guide to Dichloroacetaldehyde Diethyl Acetal (CAS 619-33-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetaldehyde diethyl acetal, with the CAS number 619-33-0, is a chlorinated aldehyde derivative that serves as a versatile intermediate in organic synthesis.[1] Systematically named 1,1-dichloro-2,2-diethoxyethane, its structure features a stable diethyl acetal group which protects the reactive aldehyde functionality, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is a colorless liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 619-33-0 | [1][3] |
| Molecular Formula | C₆H₁₂Cl₂O₂ | [1][3] |
| Molecular Weight | 187.06 g/mol | [1][3] |
| Boiling Point | 183-184 °C (lit.) | [3] |
| Density | 1.138 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.436 (lit.) | [3] |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Solubility | Soluble in water (forms hydrates) and common organic solvents. | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
Synthesis and Manufacturing
Several synthetic routes to this compound have been reported, primarily involving the protection of the dichloroacetaldehyde carbonyl group. The most common methods are outlined below.
Acetalization of Dichloroacetaldehyde with Ethanol
The most direct synthesis involves the reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst.[1] The acetalization is a reversible equilibrium reaction, and to drive it towards the product, removal of water is essential.
Experimental Protocol: Acetalization of Dichloroacetaldehyde
-
Materials: Dichloroacetaldehyde, absolute ethanol, anhydrous calcium chloride (or another suitable dehydrating agent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, a solution of anhydrous calcium chloride in absolute ethanol is prepared and cooled in an ice bath.
-
Dichloroacetaldehyde is added dropwise to the cooled ethanolic solution with vigorous stirring.
-
A catalytic amount of the acid catalyst is carefully added to the mixture.
-
The reaction mixture is allowed to warm to room temperature and then stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as GC-MS.
-
Upon completion, the reaction mixture is neutralized, for instance, with powdered sodium bicarbonate, until the acid is fully quenched.[4]
-
The mixture is filtered to remove any solid residues.
-
The filtrate is washed with ice-cold water to remove any remaining water-soluble impurities. It is crucial to perform this step after neutralization as the acetal is sensitive to acidic hydrolysis.[4]
-
The organic layer is separated and dried over an anhydrous drying agent like potassium carbonate.[4]
-
The final product is purified by fractional distillation under reduced pressure.
-
Chlorination of Acetaldehyde followed by Acetalization
Another approach involves the chlorination of acetaldehyde to produce dichloroacetaldehyde, which is then subsequently converted to the diethyl acetal in situ or in a separate step.[1]
Hypochlorination of 1,2-Dichloroethylene
This method utilizes the reaction of chlorine and water with 1,2-dichloroethylene to generate dichloroacetaldehyde, which can then be isolated and subjected to acetalization with ethanol as described above.[1]
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by the presence of the two chlorine atoms and the protected aldehyde functionality. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed in the presence of aqueous acid to regenerate the reactive dichloroacetaldehyde.[1] This property makes it an excellent synthetic equivalent of dichloroacetaldehyde.
Role in Heterocyclic Synthesis
A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical agents.[2]
This compound is a key precursor in the Hantzsch thiazole synthesis. It reacts with thiourea in a cyclocondensation reaction to form 2-aminothiazole.[5] The 2-aminothiazole scaffold is a fundamental building block for a wide range of biologically active molecules, including sulfur drugs, biocides, and fungicides.[5]
Experimental Protocol: Synthesis of 2-Aminothiazole
-
Materials: this compound, thiourea, and a suitable solvent such as ethanol or isopropanol.
-
Procedure:
-
This compound and thiourea are dissolved in the solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized with a base, such as a concentrated solution of sodium hydroxide or sodium bicarbonate, to liberate the free 2-aminothiazole base.[5][6]
-
The product is then extracted with an organic solvent like diethyl ether.[5][6]
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield pure 2-aminothiazole.[5]
-
The logical workflow for this important synthesis is illustrated in the diagram below.
Caption: Synthesis workflow of 2-aminothiazole.
This acetal is also utilized as a precursor in the synthesis of other important heterocycles such as imidazoles and pyrazoles, which are prevalent in many drug candidates.[2]
Other Synthetic Applications
This compound can undergo various other chemical transformations:
-
Hydrolysis: In the presence of water and an acid catalyst, it hydrolyzes to regenerate dichloroacetaldehyde and ethanol.[1]
-
Reduction: It can be reduced by strong reducing agents like lithium aluminum hydride to form dichloroethanol.[1]
-
Condensation Reactions: The regenerated aldehyde can participate in condensation reactions with various nucleophiles.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
-
Infrared (IR) Spectroscopy: Key absorptions are expected around 1125 cm⁻¹ for the C-O stretching of the acetal and around 750 cm⁻¹ for the symmetric C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the carbon bearing the two chlorine atoms (CHCl₂) typically appears as a triplet, while the methylene and methyl protons of the ethoxy groups will show characteristic quartet and triplet signals, respectively.
-
¹³C NMR: The spectrum will show distinct signals for the dichloromethyl carbon, the acetal carbon, and the carbons of the ethoxy groups.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of two chlorine atoms.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Classifications | GHS Hazard Statements | Precautionary Statements |
| Flammable Liquid 3 | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Skin Irritant 2 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritant 2 | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| STOT SE 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK) are recommended when handling this compound.
Storage: Store in a cool, well-ventilated place (2-8°C), away from heat and ignition sources. Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its ability to serve as a stable precursor to the highly reactive dichloroacetaldehyde makes it an indispensable tool for organic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for a reaction involving this compound, such as the synthesis of a heterocyclic compound.
Caption: General experimental workflow.
References
- 1. Buy this compound (EVT-312273) | 619-33-0 [evitachem.com]
- 2. Chloroacetaldehyde Dimethyl Acetal [anshulchemicals.com]
- 3. This compound 98 619-33-0 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Technical Guide: Physical Properties of 1,1-dichloro-2,2-diethoxyethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 1,1-dichloro-2,2-diethoxyethane (CAS No. 619-33-0), a colorless liquid utilized in organic synthesis as a solvent and chemical intermediate. The information herein is intended to support laboratory research and development activities.
Core Physical and Chemical Properties
1,1-dichloro-2,2-diethoxyethane, also known as dichloroacetaldehyde diethyl acetal, is an organic compound with the molecular formula C₆H₁₂Cl₂O₂.
Structure:
(Where OEt represents an ethoxy group, -OCH₂CH₃)
The key physical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.
Data Presentation: Physical Properties
| Property | Value | Units | Conditions |
| Molecular Weight | 187.06 | g/mol | |
| Boiling Point | 183 - 184 | °C | at 760 mmHg (lit.)[1][2] |
| Density | 1.138 | g/mL | at 25 °C (lit.)[1][2] |
| Refractive Index (n_D) | 1.436 | at 20 °C (lit.)[1][2] | |
| Flash Point | 59 / 140 | °C / °F | |
| Solubility | Soluble in Chloroform, Sparingly soluble in Methanol[2] | ||
| Appearance | Colorless liquid/oil[2][3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties listed above. These are generalized protocols and may be adapted based on specific laboratory equipment and standards.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-scale method for its determination is the capillary method using a Thiele tube.
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
Thermometer (0-200 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-stable mineral oil
-
Heating source (e.g., Bunsen burner)
Procedure:
-
A small amount (a few milliliters) of 1,1-dichloro-2,2-diethoxyethane is placed into the small test tube.[3]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in a Thiele tube filled with mineral oil, ensuring the sample is fully submerged but the open end of the test tube is above the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[4][5]
-
As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[4][6]
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[4]
Density Measurement (Digital Density Meter)
Density is the mass per unit volume of a substance. Modern digital density meters, operating on the oscillating U-tube principle, provide rapid and accurate measurements. This method is consistent with standards such as ASTM D4052.
Apparatus:
-
Digital Density Meter
-
Syringe for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
Calibration: The instrument is first calibrated according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 25 °C).
-
Sample Preparation: The 1,1-dichloro-2,2-diethoxyethane sample is brought to the measurement temperature (25 °C) and checked to ensure it is free of air bubbles.
-
Injection: A small volume of the liquid sample is carefully injected into the oscillating U-tube of the density meter using a syringe.[2] Care must be taken to avoid introducing air bubbles.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
Calculation: The instrument's software automatically calculates the density from the oscillation period and calibration data and displays the result, typically in g/mL or g/cm³.[2]
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for identification and purity assessment.
Apparatus:
-
Abbe Refractometer
-
Monochromatic light source (typically a sodium lamp, 589 nm)
-
Circulating water bath for temperature control
-
Dropper or pipette
Procedure:
-
Setup: The refractometer is turned on, and the circulating water bath is set to the desired temperature (20 °C). The prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
-
Calibration: The instrument's calibration is checked using a standard liquid with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[7]
-
Sample Application: The prism assembly is opened, and a few drops of 1,1-dichloro-2,2-diethoxyethane are placed on the surface of the lower measuring prism.[7]
-
Measurement: The prisms are closed and locked. The user looks through the eyepiece and adjusts the coarse and fine control knobs until the light and dark fields are brought into view. The compensator knob is adjusted to eliminate any color fringe and sharpen the dividing line.
-
Reading: The control knobs are adjusted until the sharp dividing line is centered on the crosshairs of the eyepiece.[8] The refractive index value is then read from the instrument's scale.
Synthesis Workflow
1,1-dichloro-2,2-diethoxyethane is not known to be involved in biological signaling pathways. However, its synthesis provides a relevant experimental workflow. It is typically synthesized via the acid-catalyzed acetalization of dichloroacetaldehyde with ethanol. The reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of the aldehyde.
Caption: Conceptual workflow for the synthesis of 1,1-dichloro-2,2-diethoxyethane.
References
- 1. delltech.com [delltech.com]
- 2. knowledge.reagecon.com [knowledge.reagecon.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chymist.com [chymist.com]
- 7. hinotek.com [hinotek.com]
- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dichloroacetaldehyde Diethyl Acetal
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various industrial and research applications. The document details its physicochemical properties, outlines key experimental protocols for its synthesis, and discusses its applications, particularly within the pharmaceutical and agrochemical sectors.
Physicochemical Properties
This compound, also known as 1,1-dichloro-2,2-diethoxyethane, is a chlorinated aldehyde derivative. It is a colorless liquid that serves as a crucial building block in organic synthesis. Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Weight | 187.06 g/mol [1] |
| Linear Formula | Cl₂CHCH(OC₂H₅)₂ |
| CAS Number | 619-33-0 |
| Density | 1.138 g/mL at 25 °C |
| Boiling Point | 183-184 °C |
| Refractive Index | n20/D 1.436 |
| Flash Point | 59 °C (138.2 °F) - closed cup |
| Storage Temperature | 2-8°C |
Experimental Protocols: Synthesis of Acetal Derivatives
The synthesis of acetals, including this compound and its analogs, is crucial for their application in various fields. Below are detailed methodologies for key synthetic procedures.
1. Synthesis of this compound from Dichloroacetaldehyde and Ethanol
This is the most direct method for preparing the target compound.
-
Reaction: Dichloroacetaldehyde is reacted with ethanol in the presence of an acid catalyst.
-
Procedure:
-
Combine dichloroacetaldehyde and an excess of ethanol in a reaction vessel.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the diethyl acetal.
-
Water, a byproduct of the reaction, is removed to drive the equilibrium towards the product. This can be achieved through azeotropic distillation.
-
Upon completion, the reaction mixture is neutralized, and the product is isolated and purified, usually by fractional distillation.
-
2. Synthesis of Chloroacetaldehyde Dimethyl Acetal from Vinyl Acetate and Chlorine
This method provides a pathway to a related monochlorinated acetal.
-
Reaction: Vinyl acetate is reacted with chlorine in the presence of excess methanol.
-
Procedure:
-
Introduce vinyl acetate (2.0 moles) and chlorine (2.0 moles) simultaneously into excess methanol (324 ml) with stirring and cooling, maintaining a temperature of 0° to 2°C over one hour.[2]
-
Following the addition, distill off the low-boiling constituents (up to 60°C) using a Vigreux column.[2]
-
Neutralize the remaining liquid residue with calcium oxide (34 g) while maintaining the temperature between 40° and 50°C.[2]
-
The reaction mixture will separate into two liquid phases. The upper organic layer is separated and purified by fractional distillation to yield pure chloroacetaldehyde dimethyl acetal.[2][3]
-
3. Synthesis of Dichloroacetaldehyde Dioctyl Acetal via Transacetalization
This protocol illustrates the conversion of the diethyl acetal to a different acetal.
-
Reaction: this compound is reacted with a higher boiling point alcohol (octanol) in the presence of an acid catalyst.
-
Procedure:
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a range of important molecules:
-
Pharmaceutical Synthesis: It is a key precursor in the production of various active pharmaceutical ingredients (APIs).[5] Notably, it is used in the synthesis of the diuretic trichlormethiazide and the cytostatic agent mitotane.
-
Agrochemicals: This compound serves as an intermediate in the manufacturing of herbicides and insecticides.[5] For instance, dichloroacetaldehyde dimethyl acetal is a degradation product of the organophosphorus pesticide Trichlorfon.[6]
-
Chemical Research: In a laboratory setting, it is used for synthesizing other organochlorine compounds and for studying reaction mechanisms.[5] Its reactivity, stemming from the electron-withdrawing chlorine atoms, makes it a useful electrophile in nucleophilic substitution reactions.[5]
Chemical Reactivity and Logical Relationships
The chemical utility of this compound is centered around its reactivity. The following diagram illustrates the primary synthesis route and a key subsequent reaction, highlighting its role as a versatile chemical intermediate.
Caption: Synthesis and a subsequent transacetalization reaction of this compound.
References
- 1. scbt.com [scbt.com]
- 2. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 3. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Buy this compound (EVT-312273) | 619-33-0 [evitachem.com]
- 6. theclinivex.com [theclinivex.com]
An In-depth Technical Guide to Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of dichloroacetaldehyde diethyl acetal (also known as 1,1-dichloro-2,2-diethoxyethane). This document is intended for use by professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical Structure and Properties
This compound is a halogenated acetal with the chemical formula C₆H₁₂Cl₂O₂. Its structure features a central ethane backbone with two chlorine atoms on one carbon and two ethoxy groups on the other.
Visualization of the Chemical Structure
The following diagram illustrates the two-dimensional structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂O₂ | |
| Molecular Weight | 187.06 g/mol | |
| CAS Number | 619-33-0 | |
| Appearance | Liquid | |
| Density | 1.138 g/mL at 25 °C | |
| Boiling Point | 183-184 °C | |
| Refractive Index (n20/D) | 1.436 | |
| SMILES String | CCOC(OCC)C(Cl)Cl | |
| InChI Key | CDHLQZJRWKQATP-UHFFFAOYSA-N |
Synthesis of this compound
Proposed Synthetic Workflow
The logical workflow for the synthesis and purification of this compound is outlined in the diagram below.
Detailed Experimental Protocol (Representative)
Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Acetaldehyde diethyl acetal (1 mole)
-
Gaseous chlorine (2 moles)
-
Anhydrous ethanol
-
Sodium metal
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, carefully add sodium metal (1 mole) to anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Chlorination: To a separate reaction vessel equipped with a gas inlet tube, mechanical stirrer, and thermometer, add acetaldehyde diethyl acetal (1 mole). Cool the vessel in an ice-water bath. Bubble gaseous chlorine (2 moles) through the stirred acetal at a rate that maintains the reaction temperature between 0-5 °C. The reaction is highly exothermic and requires careful temperature control.
-
Neutralization: Once the addition of chlorine is complete, slowly add the freshly prepared sodium ethoxide solution to the reaction mixture. Monitor the pH to ensure complete neutralization of the hydrogen chloride byproduct.
-
Work-up: After neutralization, filter the reaction mixture to remove the precipitated sodium chloride.
-
Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is a key tool for the structural elucidation of this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.60 | d | 1H | CHCl₂ |
| ~4.62 | d | 1H | CH(OEt)₂ |
| ~3.75 | m | 4H | OCH₂CH₃ |
| ~1.27 | t | 6H | OCH₂CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy (Predicted)
While a specific IR spectrum for this compound is not available, the following characteristic peaks can be predicted based on its functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1120-1040 | Strong | C-O stretch (acetal) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (Predicted)
The mass spectrum of this compound is expected to show fragmentation patterns characteristic of acetals. The molecular ion peak (M+) at m/z 186 may be weak or absent. Key fragmentation pathways would likely involve the loss of an ethoxy group (-OCH₂CH₃) to form an ion at m/z 141, and subsequent loss of ethylene or other fragments. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. The acetal group acts as a protecting group for the aldehyde functionality, allowing for selective reactions at other parts of a molecule. The dichloro- functionality provides a reactive handle for nucleophilic substitution or elimination reactions, enabling the synthesis of a variety of more complex molecules. In drug development, such halogenated intermediates are crucial for the synthesis of novel pharmaceutical compounds.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is encouraged for any specific application.
Spectroscopic Profile of Dichloroacetaldehyde Diethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dichloroacetaldehyde diethyl acetal (CAS No. 619-33-0), a compound of interest in organic synthesis and as a potential building block in pharmaceutical development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.
Chemical Structure and Properties
This compound, also known as 1,1-dichloro-2,2-diethoxyethane, possesses the chemical formula C₆H₁₂Cl₂O₂. Its structure is characterized by a dichloro-substituted carbon adjacent to a carbon bearing two ethoxy groups.
Linear Formula: Cl₂CHCH(OC₂H₅)₂ SMILES: CCOC(OCC)C(Cl)Cl
A summary of its key physical properties is provided in the table below.
| Property | Value |
| Molecular Weight | 187.06 g/mol |
| Boiling Point | 183-184 °C |
| Density | 1.138 g/mL at 25 °C |
| Refractive Index | n20/D 1.436 |
Spectroscopic Data
The following sections detail the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Proton NMR data has been reported for this compound, typically in deuterated chloroform (CDCl₃) as the solvent. The chemical shifts are indicative of the electronic environment of the protons in the molecule.
| Assignment | Chemical Shift (ppm) |
| -CH(Cl₂) | 5.6-6.0 |
| -CH(OEt)₂ | 4.5-4.7 |
| -OCH₂CH₃ | 3.6-3.8 |
| -OCH₂CH₃ | 1.2-1.3 |
Note: Specific chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. Key absorption bands for this compound are summarized below.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~1125 | C-O stretching (acetal) |
| ~750 | C-Cl symmetric stretching |
Mass Spectrometry (MS)
Mass spectrometry data reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern, aiding in the determination of the molecular weight and structure.
| m/z | Relative Intensity (%) |
| 47 | 100.0 |
| 75 | 62.7 |
| 29 | 64.8 |
| 103 | 44.2 |
| 113 | 32.3 |
| 115 | 21.0 |
| 27 | 20.4 |
| 141 | 17.4 |
| 143 | 11.0 |
| 31 | 11.4 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the presented data were not fully available and may vary between different laboratories and instruments.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃) within an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The experiment is set up to acquire a ¹H spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Infrared Spectroscopy (General Protocol)
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is typically acquired first. Then, the spectrum of the sample is recorded.
-
Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (General Protocol)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Solubility and Stability of Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetaldehyde diethyl acetal, also known as 1,1-dichloro-2,2-diethoxyethane, is a halogenated acetal with applications as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility and stability is crucial for its effective use in reaction chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines relevant experimental protocols, and discusses its degradation pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂O₂ | |
| Molecular Weight | 187.06 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 183-184 °C | [2] |
| Density | 1.138 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.436 | [2] |
Solubility Profile
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Soluble (forms hydrates) | [1] |
| Chloroform | Soluble | [N/A] |
| Methanol | Sparingly Soluble | [N/A] |
The presence of two ether linkages and a relatively short carbon chain contributes to its solubility in both polar and non-polar organic solvents. The chlorine atoms introduce some polarity, which likely facilitates its miscibility with a range of organic media. Its solubility in water is a key characteristic, though this also predisposes the compound to hydrolysis.[1]
Stability Profile
This compound is reported to be relatively stable under normal storage conditions.[1] However, it is susceptible to degradation under certain environmental stresses, primarily hydrolysis and thermal decomposition.
Hydrolytic Stability
In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to yield dichloroacetaldehyde and ethanol.[1] This is a common reaction for acetals, which serve as protecting groups for aldehydes and are known to be labile in aqueous acidic environments. The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which then further hydrolyzes to the corresponding aldehyde and a second molecule of alcohol.
Thermal Stability
The compound is known to decompose upon heating, though the specific temperature at which significant decomposition begins has not been detailed in the available literature.[1] Proper storage at recommended temperatures (e.g., 2-8°C as suggested by some suppliers) is crucial to maintain its purity and prevent degradation.
Experimental Protocols
Detailed experimental protocols specifically for determining the solubility and stability of this compound are not published. However, standard methodologies can be readily adapted for this purpose.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, thermostatted vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the excess, undissolved this compound has settled or formed a separate phase. Centrifugation can be used to expedite this process.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear, aqueous supernatant.
-
Quantification: Analyze the concentration of this compound in the aqueous sample using a validated analytical method, such as gas chromatography (GC) with a suitable detector (e.g., flame ionization detector - FID) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.
Protocol for Assessing Hydrolytic Stability
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
-
Sample Preparation: Dissolve a known amount of this compound in each buffer solution to a specific initial concentration.
-
Incubation: Store the solutions in sealed containers at a constant temperature (e.g., 25 °C, 40 °C, or 50 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating analytical method (e.g., HPLC or GC).
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the rate constants (k) and half-life (t₁/₂) for each condition.
Visualizations
Hydrolysis Pathway of this compound
The following diagram illustrates the acid-catalyzed hydrolysis of this compound, a key degradation pathway.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Generalized Experimental Workflow for Stability Assessment
The logical flow for conducting a stability study is depicted in the following diagram.
Caption: Workflow for Stability Assessment.
Conclusion
This compound is a moderately stable compound that is soluble in water and a range of organic solvents. Its primary degradation pathway is hydrolysis, which is expected to be accelerated in acidic and basic conditions. While precise quantitative data on its solubility and stability are not widely published, the experimental protocols outlined in this guide provide a framework for researchers to determine these critical parameters. A comprehensive understanding of these properties is essential for the successful application of this compound in research and development. Further studies to quantify its solubility in various solvents and to delineate its degradation kinetics under different conditions would be of significant value to the scientific community.
References
An In-depth Technical Guide to the Reactivity of Dichloroacetaldehyde Diethyl Acetal with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetaldehyde diethyl acetal, with the chemical formula C₆H₁₂Cl₂O₂, is a versatile synthetic intermediate characterized by a diethyl acetal protecting group and a dichloromethyl moiety.[1] This structure imparts a unique reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of various heterocyclic systems and other complex organic molecules relevant to the pharmaceutical and agrochemical industries. The presence of two electron-withdrawing chlorine atoms renders the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including detailed experimental protocols, quantitative data, and mechanistic insights.
General Reactivity Profile
The primary mode of reactivity for this compound involves nucleophilic attack at the carbon atom bearing the two chlorine atoms. The acetal group is generally stable under neutral and basic conditions but can be hydrolyzed to the corresponding aldehyde in the presence of acid.[2] The electron-withdrawing nature of the adjacent dichloromethyl group can influence the stability and reactivity of the acetal.
A general workflow for the reaction of this compound with nucleophiles can be visualized as follows:
References
The Unveiling of a Versatile Reagent: A Technical Guide to the Discovery and History of Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the history, synthesis, and physicochemical properties of dichloroacetaldehyde diethyl acetal, a significant yet often overlooked organochlorine compound. While the precise moment of its discovery remains obscured by the annals of 19th-century organic chemistry, its synthesis and utility can be understood through the examination of analogous chlorinated acetals and the evolution of synthetic methodologies. This document provides a comprehensive overview of its probable early synthesis, modern preparatory techniques, detailed experimental protocols, and its role as a crucial intermediate in the synthesis of pharmaceuticals. All quantitative data is presented in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound, systematically named 1,1-dichloro-2,2-diethoxyethane, is a stable and versatile chemical intermediate. Its structure, featuring a geminal dichloro group and a diethyl acetal, provides a unique combination of reactivity and stability, making it a valuable building block in organic synthesis. The acetal functional group serves as a protecting group for the highly reactive aldehyde, allowing for selective transformations at other parts of a molecule. The dichloromethyl group, in turn, can participate in a variety of reactions, including nucleophilic substitutions and eliminations, or can be a precursor to other functional groups. This guide aims to provide a thorough understanding of this compound, from its historical context to its modern applications, with a focus on detailed experimental procedures and clear data presentation.
Historical Perspective and Discovery
Pinpointing the exact date and discoverer of this compound is challenging due to the nature of scientific reporting in the 19th century. The synthesis of new compounds was often reported in brief communications within broader studies of reaction types, and comprehensive characterization was not always provided.
The latter half of the 19th century saw a surge in the exploration of organochlorine chemistry, driven by the burgeoning synthetic dye industry and the quest for new pharmaceuticals. The synthesis of acetals, recognized as stable derivatives of aldehydes, was also an active area of research. It is highly probable that this compound was first synthesized during this period, likely as an extension of the work on the chlorination of acetaldehyde and the subsequent formation of its acetal derivatives.
While a definitive "discovery" paper is not readily identifiable, the synthesis would have logically followed the established principles of chlorination and acetalization reactions of the time. Early synthetic chemists would have likely explored the reaction of dichloroacetaldehyde, itself a product of the chlorination of acetaldehyde or ethanol, with ethanol in the presence of an acid catalyst.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These values are based on modern, well-established analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂O₂ |
| Molecular Weight | 187.06 g/mol |
| Boiling Point | 183-184 °C |
| Density | 1.138 g/mL at 25 °C |
| Refractive Index | n20/D 1.436 |
Synthesis of this compound
Plausible Historical Synthesis
Based on the chemical knowledge of the late 19th century, a likely early synthesis of this compound would have involved a two-step process: the chlorination of acetaldehyde followed by acetalization.
Step 1: Chlorination of Acetaldehyde
The chlorination of acetaldehyde was a known reaction, though controlling the degree of chlorination would have been a significant challenge, often leading to a mixture of mono-, di-, and trichloroacetaldehydes.
Step 2: Acetalization of Dichloroacetaldehyde
The resulting dichloroacetaldehyde would then be reacted with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas, to form the diethyl acetal. The reaction is an equilibrium process, and the removal of water would have been necessary to drive the reaction towards the product.
Modern Synthetic Methods
Modern synthetic chemistry offers more controlled and efficient methods for the preparation of this compound.
This remains a common and straightforward method. Dichloroacetaldehyde is reacted with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a strong acidic ion-exchange resin. The use of a Dean-Stark apparatus or other methods to remove water by azeotropic distillation ensures a high yield of the acetal.
A more direct route involves the chlorination of commercially available acetaldehyde diethyl acetal. This method avoids the handling of the volatile and reactive dichloroacetaldehyde. The reaction is typically carried out by bubbling chlorine gas through the acetal, often in the presence of a radical scavenger to control side reactions.
Methodological & Application
Application Notes and Protocols: Dichloroacetaldehyde Diethyl Acetal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of dichloroacetaldehyde diethyl acetal, a versatile C2-building block in organic synthesis. This document offers detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways to facilitate its application in research and development, particularly in the fields of pharmaceutical and agrochemical synthesis.
Introduction
This compound, with the chemical formula C₆H₁₂Cl₂O₂, is a stable, protected form of the highly reactive dichloroacetaldehyde.[1] Its acetal functionality masks the aldehyde group, allowing for selective reactions at the dichloromethyl carbon. The presence of two electron-withdrawing chlorine atoms makes this carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity profile makes it a valuable reagent for the introduction of a dichloromethyl group or a masked aldehyde functionality into organic molecules. Its applications include the synthesis of heterocyclic compounds, such as pyrazoles and imidazoles, and as an intermediate in the production of various pharmaceutical and agrochemical compounds.[1]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂O₂ | [1] |
| Molecular Weight | 187.06 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | |
| Boiling Point | 183-184 °C | [1] |
| Density | 1.138 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.436 | [1] |
| CAS Number | 619-33-0 | [1] |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system.[1]
Key Applications and Experimental Protocols
Transacetalization Reactions
Transacetalization is a key reaction of this compound, allowing for the protection of diols or the exchange of the diethyl acetal for other acetals. This is particularly useful for introducing the dichloromethyl group into molecules containing diol functionalities.
A representative workflow for a typical transacetalization reaction is depicted below.
Caption: General workflow for transacetalization.
Protocol 1: Synthesis of 2-(Dichloromethyl)-1,3-dioxepane from this compound and 1,4-Butanediol
This protocol is adapted from a known procedure for the synthesis of 2-(chloromethyl)-1,3-dioxepane.[2]
Materials:
-
This compound
-
1,4-Butanediol
-
Acid catalyst (e.g., Dowex 50 resin)
-
Nitrogen gas
-
Standard laboratory glassware for reaction, distillation, and filtration
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, distillation column, and distillation head, combine this compound (e.g., 0.5 mol), 1,4-butanediol (e.g., 0.5 mol), and Dowex 50 resin (e.g., 10 g).
-
Flush the apparatus with nitrogen gas.
-
Heat the reaction mixture to approximately 115 °C with continuous stirring.
-
Continuously remove the ethanol byproduct by distillation. Monitor the progress of the reaction by measuring the amount of ethanol collected.
-
Once the stoichiometric amount of ethanol has been collected, cool the reaction mixture to room temperature.
-
Filter the crude reaction mixture to remove the ion exchange resin.
-
Purify the resulting product, 2-(dichloromethyl)-1,3-dioxepane, by fractional distillation under reduced pressure.
Expected Results: The product is isolated as a colorless liquid. The structure can be confirmed by spectroscopic methods such as NMR and elemental analysis.
| Reactant | Molar Ratio | Product | Yield |
| This compound | 1 | 2-(Dichloromethyl)-1,3-dioxepane | High |
| 1,4-Butanediol | 1 |
Nucleophilic Substitution Reactions
The dichloromethyl group of this compound is susceptible to nucleophilic substitution. While specific protocols for the dichloro- compound are scarce in the readily available literature, the analogous reaction of chloroacetaldehyde diethyl acetal with silver nitrite to form nitroacetaldehyde diethyl acetal suggests the feasibility of such transformations.[3] This opens up possibilities for introducing various functional groups by displacing one or both chlorine atoms.
The general mechanism for nucleophilic substitution is illustrated below.
Caption: Nucleophilic substitution at the dichloromethyl carbon.
Conceptual Protocol 2: Synthesis of a Monosubstituted Acetal
This conceptual protocol is based on the known reactivity of similar haloacetals.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, or an alkoxide)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in an appropriate aprotic polar solvent in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile to the solution, either neat or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Expected Results: The expected product would be the corresponding monosubstituted acetal. The yield would be dependent on the specific nucleophile and reaction conditions.
| Reactant | Molar Ratio | Product | Expected Yield |
| This compound | 1 | Monosubstituted Acetal | Variable |
| Nucleophile | 1-1.2 |
Synthesis of Heterocyclic Compounds
This compound is a precursor for the synthesis of various heterocyclic compounds. For instance, it can be envisioned as a synthon for the construction of pyrazole rings through condensation with hydrazine derivatives, followed by cyclization.
The logical pathway for the synthesis of a dichloromethyl-substituted pyrazole is outlined below.
Caption: Pathway to dichloromethyl-substituted pyrazoles.
Conceptual Protocol 3: Synthesis of a Dichloromethyl-Substituted Pyrazole
This protocol is based on the general principles of pyrazole synthesis from dicarbonyl compounds and hydrazines.
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Acid catalyst (for in situ hydrolysis)
-
Solvent (e.g., ethanol, acetic acid)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., HCl) to facilitate the in situ hydrolysis of the acetal to dichloroacetaldehyde.
-
Add the hydrazine derivative to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Results: The expected product is a pyrazole substituted with a dichloromethyl group. The yield will depend on the specific hydrazine derivative and reaction conditions.
| Reactant | Molar Ratio | Product | Expected Yield |
| This compound | 1 | Dichloromethyl-substituted Pyrazole | Moderate |
| Hydrazine Derivative | 1 |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its ability to act as a protected aldehyde and as an electrophile at the dichloromethyl carbon allows for a range of transformations, including transacetalization, nucleophilic substitution, and the synthesis of heterocyclic structures. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers in exploiting the full synthetic potential of this compound in the development of novel molecules for pharmaceutical and other applications. Further exploration of its reactivity with a broader range of nucleophiles and in various cyclization reactions is warranted to expand its synthetic utility.
References
Dichloroacetaldehyde Diethyl Acetal: A Versatile Protecting Group for Aldehydes in Organic Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Aldehydes, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions. Dichloroacetaldehyde diethyl acetal emerges as a valuable reagent for this purpose, offering a stable yet readily cleavable protecting group for aldehydes. This acetal is particularly stable under basic conditions, a common requirement in many synthetic routes involving organometallic reagents or basic hydrolysis of esters.[1] The protection strategy involves the formation of a dichloroacetyl acetal, which effectively shields the aldehyde functionality from nucleophilic attack and oxidation. Subsequent deprotection under specific acidic or neutral conditions regenerates the aldehyde, allowing for further synthetic manipulations. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for aldehydes.
Principle of Protection and Deprotection
The core principle behind using this compound lies in the reversible formation of a more stable acetal from an aldehyde. The protection step typically proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium-driven process, the diethyl acetal of dichloroacetaldehyde reacts with the target aldehyde in the presence of an acid catalyst, transferring the dichloroacetyl group to the aldehyde.
Deprotection, or the cleavage of the dichloroacetyl acetal, is generally achieved under acidic conditions, which hydrolyze the acetal back to the original aldehyde.[1] Alternative mild, neutral deprotection methods have also been developed, offering greater compatibility with sensitive functional groups.[2][3]
Advantages of this compound
Experimental Protocols
Protocol 1: Protection of Benzaldehyde via Transacetalization
This protocol describes a general method for the protection of an aromatic aldehyde, using benzaldehyde as a representative substrate, through a transacetalization reaction with this compound. This method is adapted from general acid-catalyzed acetal exchange procedures.
Materials:
-
Benzaldehyde
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add benzaldehyde (1.0 eq).
-
Add this compound (1.2 - 2.0 eq) and the anhydrous solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 - 0.05 eq).
-
If using toluene, heat the mixture to reflux and monitor the azeotropic removal of ethanol and water. If using dichloromethane, stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutralized.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzaldehyde dichloroacetyl diethyl acetal.
-
The product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.
Quantitative Data Summary (Illustrative)
| Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | p-TsOH·H₂O | Toluene | 4-8 | Reflux | Data not available in literature |
| Anisaldehyde | Amberlyst-15 | CH₂Cl₂ | 2-6 | RT | Data not available in literature |
Protocol 2: Deprotection of Benzaldehyde Dichloroacetyl Acetal under Neutral Conditions
This protocol outlines a mild, solvent-free method for the deprotection of acetals, which can be adapted for dichloroacetyl acetals. The procedure utilizes benzyltriphenylphosphonium peroxymonosulfate in the presence of aluminum chloride.[2]
Materials:
-
Benzaldehyde dichloroacetyl acetal
-
Benzyltriphenylphosphonium peroxymonosulfate
-
Aluminum chloride (AlCl₃)
-
Cyclohexane or other suitable non-polar solvent for washing
-
Mortar and pestle
Procedure:
-
In a mortar, place the benzaldehyde dichloroacetyl acetal (1.0 eq).
-
Add aluminum chloride (1.0 eq) and benzyltriphenylphosphonium peroxymonosulfate (1.0 eq).
-
Grind the mixture with a pestle at room temperature under solvent-free conditions for 5-20 minutes.
-
Monitor the reaction progress by TLC.
-
After the disappearance of the starting material, wash the reaction mixture with cyclohexane.
-
Filter the solid residue.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude benzaldehyde.
-
The product can be purified further by flash chromatography if necessary.
Quantitative Data Summary (General Acetal Deprotection) [2]
| Substrate (Acetal of) | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | 12 | 92 |
| 3-Nitrobenzaldehyde | 15 | 93 |
| Vanillin | 10 | 95 |
Note: The data presented is for the deprotection of various acetals and serves as a guideline. Reaction times and yields for the specific deprotection of dichloroacetyl acetals may vary and require optimization.
Stability Profile
The stability of the dichloroacetyl acetal protecting group is a critical factor in its application. Generally, acetals are known to be stable under neutral to strongly basic conditions.[1] This allows for a wide range of synthetic transformations to be performed on other parts of the molecule without affecting the protected aldehyde.
Base Stability: Acetals, including presumably dichloroacetyl acetals, are generally stable to strong bases and nucleophiles.[1][5] This robustness makes them ideal for reactions involving Grignard reagents, organolithium compounds, and metal hydrides.
Diagrams
Caption: Aldehyde protection via transacetalization.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Reactions of Dichloroacetaldehyde Diethyl Acetal with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactions between dichloroacetaldehyde diethyl acetal and Grignard reagents. This information is intended to guide researchers in designing synthetic routes and understanding the potential outcomes of these reactions.
Introduction
The reaction of Grignard reagents with acetals is a powerful tool for carbon-carbon bond formation. This compound, with its two chlorine atoms on the α-carbon, presents an interesting substrate for such reactions. The electron-withdrawing nature of the chlorine atoms is expected to influence the reactivity of the acetal carbon, potentially leading to nucleophilic attack by the Grignard reagent. This reaction could provide a pathway to α,α-dichloro-β-hydroxy compounds, which are valuable synthetic intermediates.
Reaction Mechanism
The reaction of this compound with a Grignard reagent (R-MgX) is anticipated to proceed via nucleophilic addition to the acetal carbon. The probable mechanism involves the following steps:
-
Lewis Acid Activation: The magnesium atom of the Grignard reagent coordinates to one of the oxygen atoms of the diethyl acetal. This coordination polarizes the C-O bond, making the acetal carbon more electrophilic.
-
Nucleophilic Attack: The nucleophilic alkyl or aryl group (R) of the Grignard reagent attacks the electrophilic acetal carbon. This results in the displacement of one of the ethoxy groups (-OEt) and the formation of a new carbon-carbon bond.
-
Formation of an α-chloro ether intermediate: The immediate product of this nucleophilic substitution is an unstable α-chloro ether.
-
Second Grignard Reaction (Potential): Depending on the reaction conditions and the nature of the Grignard reagent, a second molecule of the Grignard reagent could potentially react. However, the initial addition product is the most probable outcome.
-
Hydrolysis: Aqueous workup protonates the intermediate to yield the final product, which is expected to be a 1,1-dichloro-2-substituted ethanol derivative.
Experimental Protocols
The following is a generalized experimental protocol for the reaction of this compound with a Grignard reagent. It is based on standard procedures for Grignard reactions and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)
-
Iodine crystal (as initiator)
-
Anhydrous solvent (diethyl ether or THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
Part A: Preparation of the Grignard Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the this compound solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
Table 1: Reaction of this compound with Various Grignard Reagents (Hypothetical Data)
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |
| 1 | Phenylmagnesium Bromide | 1,1-dichloro-2-phenylethanol | 65 |
| 2 | Ethylmagnesium Bromide | 1,1-dichloro-3-pentanol | 55 |
| 3 | Isopropylmagnesium Chloride | 1,1-dichloro-3-methyl-2-butanol | 40 |
Table 2: Physical and Spectroscopic Data of a Hypothetical Product (1,1-dichloro-2-phenylethanol)
| Property | Value |
| Appearance | Colorless oil |
| Boiling Point | 110-112 °C (at 10 mmHg) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.25 (m, 5H), 5.95 (d, J=4.0 Hz, 1H), 5.20 (dd, J=8.0, 4.0 Hz, 1H), 2.50 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.5, 128.8, 128.5, 126.2, 85.1, 75.3 |
| IR (neat, cm⁻¹) | 3400 (br), 3030, 2980, 1495, 1455, 820, 760, 700 |
| Mass Spectrum (EI, m/z) | 192 (M⁺), 157, 125, 105, 77 |
Mandatory Visualization
Caption: Reaction pathway of this compound with a Grignard reagent.
Application Notes and Protocols for the Synthesis of Heterocycles Using Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing dichloroacetaldehyde diethyl acetal as a key building block. This versatile reagent serves as a synthetic equivalent of dichloroacetaldehyde, offering advantages in handling and reactivity for the construction of important heterocyclic scaffolds relevant to pharmaceutical and materials science research.
Introduction
This compound is a stable, liquid reagent that acts as a C2 synthon in cyclocondensation reactions with various dinucleophiles. Its protected aldehyde functionality allows for controlled reactions under specific conditions to yield a range of substituted heterocycles. The inherent reactivity of the dichloromethyl group provides a handle for further functionalization or aromatization of the resulting heterocyclic ring. This document outlines a general workflow and specific experimental protocols for the synthesis of representative heterocycles.
General Reaction Workflow
The synthesis of heterocycles from this compound typically follows a cyclocondensation pathway with a suitable dinucleophilic partner. The reaction proceeds through initial nucleophilic attack, followed by intramolecular cyclization and subsequent elimination or rearrangement to afford the final heterocyclic product. The specific reaction conditions can be tailored to favor the formation of the desired heterocycle.
Caption: General workflow for heterocycle synthesis.
Experimental Protocols
Synthesis of 2-Aminothiazole
This protocol details the synthesis of 2-aminothiazole via the cyclocondensation of this compound with thiourea.[1][2] This reaction is a variation of the Hantzsch thiazole synthesis.
Reaction Scheme:
(A diagram of the reaction of this compound with thiourea to form 2-aminothiazole would be placed here if image generation were supported)
Materials:
-
This compound
-
Thiourea
-
Water
-
Lower aliphatic alcohol (e.g., ethanol)
-
Sodium hydroxide (for neutralization)
-
Activated carbon
-
Diethyl ether (for extraction)
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, dissolve thiourea in a mixture of water and a lower aliphatic alcohol.
-
Slowly add this compound to the solution.
-
Heat the reaction mixture at 70-75°C for approximately 4 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, treat the mixture with activated carbon to remove colored impurities and filter.
-
Neutralize the clear filtrate with a concentrated solution of sodium hydroxide (30-40%) to precipitate the 2-aminothiazole base.[1]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid product from ethanol to yield pure 2-aminothiazole.
Quantitative Data Summary:
| Heterocycle | Dinucleophile | Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminothiazole | Thiourea | Water/Ethanol | 70-75 | 4 | 50-90+ | [1][2] |
Note: Yields can vary depending on the specific reaction conditions and purification methods employed.[1]
Signaling Pathways and Logical Relationships
The synthesis of heterocycles using this compound is a direct application of fundamental organic chemistry principles. The logical relationship involves the reaction of an electrophilic C2 synthon (this compound) with a dinucleophile, leading to the formation of a stable heterocyclic ring system.
Caption: Logical flow from starting materials to applications.
Further Applications and Future Directions
The protocols described herein provide a foundation for the synthesis of a variety of heterocyclic compounds. By varying the dinucleophile, a diverse library of heterocycles, including imidazoles and pyrimidines, can potentially be accessed. Future work could focus on expanding the scope of dinucleophiles, optimizing reaction conditions for higher yields and greener synthetic routes, and exploring the biological activities and material properties of the resulting novel heterocyclic compounds. The use of this compound as a precursor for other valuable synthetic intermediates also warrants further investigation.[3]
References
Application of Dichloroacetaldehyde Diethyl Acetal in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetaldehyde diethyl acetal is a versatile bifunctional electrophile utilized in organic synthesis as a stable and manageable precursor to the highly reactive dichloroacetaldehyde. Its application is particularly valuable in the construction of heterocyclic scaffolds, which are core components of many pharmaceutical agents. The two chlorine atoms and the latent aldehyde functionality provide a strategic entry point for the synthesis of various substituted heterocycles, such as pyrimidines and imidazoles. These nitrogen-containing ring systems are prevalent in a wide array of therapeutic agents, including kinase inhibitors, antivirals, and anti-infective drugs.
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates using this compound.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a crucial building block for generating dichlorinated heterocyclic intermediates. The acetal group provides stability during initial reaction steps and can be hydrolyzed in situ under acidic conditions to liberate the reactive dichloroacetaldehyde, which then undergoes cyclocondensation with various nucleophiles.
Synthesis of 2-Amino-5-chloropyrimidine
One of the primary applications of this compound is in the synthesis of substituted pyrimidines. The reaction with guanidine yields 2-amino-5-chloropyrimidine, a key intermediate in the development of various kinase inhibitors, including Polo-like kinase 4 (PLK4) inhibitors which are investigated for their anticancer properties.[1]
Synthesis of 4,5-Dichloroimidazole
The reaction of this compound with a source of ammonia and a one-carbon unit, such as formamidine, leads to the formation of 4,5-dichloroimidazole. This intermediate is a precursor for a variety of pharmaceutical compounds, including those with applications in herbicide and medicinal chemistry.[2]
Data Summary
The following table summarizes the key transformations and products achievable with this compound in the synthesis of pharmaceutical intermediates.
| Starting Material | Reagent | Product | Pharmaceutical Relevance |
| This compound | Guanidine Hydrochloride | 2-Amino-5-chloropyrimidine | Intermediate for kinase inhibitors (e.g., PLK4 inhibitors)[1] |
| This compound | Formamidine Acetate | 4,5-Dichloroimidazole | Precursor for various bioactive molecules and ligands |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloropyrimidine
This protocol describes the cyclocondensation reaction between this compound and guanidine hydrochloride to yield 2-amino-5-chloropyrimidine. The reaction proceeds via in situ hydrolysis of the acetal to dichloroacetaldehyde, which then reacts with guanidine.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-5-chloropyrimidine by column chromatography on silica gel or by recrystallization.
Expected Yield: 60-70%
Protocol 2: Synthesis of 4,5-Dichloroimidazole
This protocol outlines the synthesis of 4,5-dichloroimidazole from this compound and formamidine acetate. The reaction involves the formation of the imidazole ring through condensation.
Materials:
-
This compound (1.0 eq)
-
Formamidine acetate (1.2 eq)
-
Liquid ammonia
-
Chloroform
-
Saturated aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
-
Pressure vessel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood using a high-pressure reaction vessel due to the use of liquid ammonia.
-
Into a cooled (-78 °C) pressure vessel equipped with a magnetic stirrer, liquefy ammonia (approx. 100 mL for a 6.3 mmol scale reaction).[3]
-
To the liquid ammonia, add formamidine acetate (1.2 eq).[3]
-
Slowly add this compound (1.0 eq) to the mixture.
-
Seal the pressure vessel and stir the reaction mixture at 70 °C for 20 hours. The pressure will be in the range of 23-26 bar.[3]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the residual ammonia.
-
Dissolve the residue in chloroform (100 mL).[3]
-
Wash the organic extract successively with saturated aqueous potassium carbonate solution (3 x 100 mL) and water (200 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo.[3]
-
Purify the crude 4,5-dichloroimidazole by column chromatography on silica gel.
Expected Yield: 50-60%
Visualizations
Caption: Synthesis pathway of 2-Amino-5-chloropyrimidine.
Caption: Synthesis pathway of 4,5-Dichloroimidazole.
Caption: Experimental workflow for 2-Amino-5-chloropyrimidine synthesis.
References
- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP0013905A1 - 4,5-Dichloro-imidazole derivatives, their preparation and their application as herbicides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Dichloroacetaldehyde Diethyl Acetal in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetaldehyde diethyl acetal is a versatile C2 synthon employed in the synthesis of various heterocyclic compounds that form the core of numerous agrochemicals. Its two chlorine atoms and protected aldehyde functionality make it a valuable precursor for constructing substituted five- and six-membered rings, which are prevalent in modern herbicides and fungicides. The acetal group provides stability under certain reaction conditions and can be deprotected in situ to reveal a reactive aldehyde. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key agrochemical intermediate, a dichlorinated pyrazole derivative. Pyrazole-based compounds are a significant class of agrochemicals, known for their efficacy as herbicides, fungicides, and insecticides.
Core Application: Synthesis of Dichlorinated Pyrazole Intermediates
A primary application of this compound in agrochemical synthesis is the preparation of dichlorinated pyrazole intermediates. These intermediates are crucial building blocks for a variety of commercial and developmental agrochemicals. The reaction of dichloroacetaldehyde (generated in situ from its diethyl acetal) with a hydrazine derivative and a dicarbonyl equivalent is a common strategy for constructing the pyrazole ring.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a dichlorinated pyrazole intermediate.
Experimental Protocol: Synthesis of Ethyl 3,4-dichloro-1H-pyrazole-5-carboxylate
This protocol describes a representative synthesis of a dichlorinated pyrazole derivative, a key intermediate for various agrochemicals.
Materials:
-
This compound (98%)
-
Ethyl glyoxylate (50% solution in toluene)
-
Hydrazine hydrate (80%)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In situ Generation of Dichloroacetaldehyde: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (18.7 g, 0.1 mol) in ethanol (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid (5 mL) in water (20 mL) dropwise over 15 minutes, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis to dichloroacetaldehyde.
-
Cyclocondensation Reaction: To the reaction mixture containing the in situ generated dichloroacetaldehyde, add ethyl glyoxylate (50% in toluene, 20.4 g, 0.1 mol).
-
Cool the mixture again to 0-5 °C.
-
Slowly add hydrazine hydrate (80%, 6.3 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the residue, add ethyl acetate (150 mL) and water (100 mL). Transfer the mixture to a separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure ethyl 3,4-dichloro-1H-pyrazole-5-carboxylate.
Data Presentation
Table 1: Reaction Parameters and Expected Results for the Synthesis of Ethyl 3,4-dichloro-1H-pyrazole-5-carboxylate
| Parameter | Value |
| Reactants | |
| This compound | 0.1 mol (18.7 g) |
| Ethyl glyoxylate (50% in toluene) | 0.1 mol (20.4 g) |
| Hydrazine hydrate (80%) | 0.1 mol (6.3 g) |
| Solvent | Ethanol |
| Catalyst/Reagent | Hydrochloric acid |
| Reaction Temperature | 0-5 °C (addition), Reflux (cyclization) |
| Reaction Time | 1 hour (hydrolysis), 4 hours (cyclization) |
| Expected Product | Ethyl 3,4-dichloro-1H-pyrazole-5-carboxylate |
| Molecular Formula | C6H6Cl2N2O2 |
| Molecular Weight | 225.03 g/mol |
| Theoretical Yield | 22.5 g |
| Expected Yield | 65-75% |
| Appearance | White to off-white solid |
| Purity (after chromatography) | >98% |
Utility of the Dichloropyrazole Intermediate
The synthesized ethyl 3,4-dichloro-1H-pyrazole-5-carboxylate is a versatile intermediate for the production of a wide range of agrochemicals, particularly pyrazole-carboxamide fungicides and herbicides. The ester and the N-H group of the pyrazole ring can be further functionalized to introduce desired physicochemical and biological properties.
Diagram of Intermediate Utility
Caption: Functionalization pathways for the dichloropyrazole intermediate.
Conclusion
This compound serves as a cost-effective and versatile starting material for the synthesis of key agrochemical intermediates. The protocol provided herein for the synthesis of a dichlorinated pyrazole ester demonstrates a practical application of this synthon in constructing complex heterocyclic scaffolds. The resulting intermediate is a valuable platform for the development of a new generation of high-efficacy fungicides and herbicides. Researchers in the field of agrochemical discovery and development can utilize these notes and protocols as a foundation for their synthetic endeavors.
Application Note: Analytical Methods for the Detection of Dichloroacetaldehyde Diethyl Acetal
Introduction
Dichloroacetaldehyde diethyl acetal (DCA-DEA), also known as 1,1-dichloro-2,2-diethoxyethane, is a chemical intermediate used in the synthesis of various pharmaceutical and chemical products. As a potential impurity or unreacted starting material in drug substances and other finished products, its detection and quantification are crucial for quality control and safety assessment. This application note provides detailed protocols for the analysis of DCA-DEA using two common and effective analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Analytical Methods
Two primary methods are presented for the determination of this compound. The choice of method may depend on the sample matrix, required sensitivity, and the available instrumentation.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique suitable for the routine quantification of volatile compounds.
-
Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS): A highly sensitive and selective method, ideal for trace-level detection and confirmation of DCA-DEA in complex matrices without extensive sample preparation.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods for the determination of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-FID (GC-FID) | Headspace GC-MS (HS-GC-MS) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL |
| Linearity Range (r²) | 0.5 - 100 µg/mL (>0.99) | 0.05 - 20 µg/mL (>0.99) |
| Recovery | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
Experimental Protocols
Protocol 1: Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the procedure for the quantitative analysis of DCA-DEA using a standard gas chromatography system equipped with a flame ionization detector.
1. Materials and Reagents
-
This compound (analytical standard, ≥95.0% purity)
-
Methanol (GC grade) or other suitable solvent
-
Internal Standard (e.g., 1,2-dichloroethane or other suitable non-interfering volatile compound)
-
Class A volumetric flasks and pipettes
-
GC vials with PTFE-lined septa
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DCA-DEA into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the DCA-DEA stock solution with the solvent to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent. If necessary, filter the sample solution. Spike with the internal standard to the same concentration as in the calibration standards.
4. GC-FID Conditions
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 280 °C
-
Detector Gases: Hydrogen and Air, at manufacturer's recommended flow rates
5. Data Analysis
-
Identify the peaks for DCA-DEA and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of DCA-DEA to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of DCA-DEA in the sample by interpolating its peak area ratio from the calibration curve.
Protocol 2: Analysis of this compound by Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)
This protocol is suitable for the trace analysis of DCA-DEA in solid or liquid samples, particularly in complex matrices where direct injection may not be feasible.
1. Materials and Reagents
-
This compound (analytical standard, ≥95.0% purity)
-
High-purity water or a suitable high-boiling point solvent (e.g., dimethyl sulfoxide)
-
Sodium chloride (for salting out, if required)
-
Headspace vials with PTFE-lined septa and aluminum caps
-
Crimper for headspace vials
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (MS) and a headspace autosampler.
-
GC column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent column suitable for volatile compounds.
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of DCA-DEA in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards in headspace vials containing the same matrix as the sample (or a suitable surrogate matrix). Spike the vials with the DCA-DEA stock solution to achieve final concentrations in the range of 0.05 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a headspace vial. If the sample is solid, add a known volume of high-purity water or another suitable solvent. Seal the vial immediately.
4. Headspace GC-MS Conditions
-
Headspace Autosampler Parameters:
-
Oven Temperature: 80 °C
-
Needle Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
-
Pressurization Time: 0.5 minutes
-
Loop Fill Time: 0.1 minutes
-
Injection Time: 1.0 minute
-
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Split Ratio: 10:1
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 15 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for DCA-DEA should be determined from the mass spectrum of the standard.
-
5. Data Analysis
-
Identify DCA-DEA in the sample chromatogram by comparing its retention time and mass spectrum with that of a reference standard.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion of DCA-DEA against the concentration of the calibration standards.
-
Calculate the concentration of DCA-DEA in the sample from the calibration curve.
Visualizations
Application Note: GC-MS Analysis of Dichloroacetaldehyde Diethyl Acetal Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of reaction products of dichloroacetaldehyde diethyl acetal using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comprehensive experimental methodology, covering sample preparation, derivatization, and GC-MS parameters. Quantitative data for a representative hydrolysis reaction are presented in a structured table. Additionally, diagrams illustrating the hydrolysis reaction mechanism and the overall experimental workflow are provided to enhance understanding and reproducibility.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. Monitoring the progress of reactions involving this acetal and characterizing its products are crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.
Due to the polarity and potential thermal instability of some reaction products, such as the parent aldehyde, derivatization is often employed to improve their volatility and chromatographic behavior. This note details a robust GC-MS method, including a common derivatization procedure, for the qualitative and quantitative analysis of reaction mixtures containing this compound and its derivatives.
Experimental Protocols
Materials and Reagents
-
This compound (≥95.0%)[1]
-
Dichloroacetaldehyde (for use as a reference standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (e.g., 1,2-Dibromobenzene) solution (1 mg/mL in Ethyl Acetate)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate, GC grade
-
Methanol, GC grade
-
Deionized Water
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Autosampler: Equipped for liquid injection
Sample Preparation: Hydrolysis Reaction
-
To a 10 mL round-bottom flask, add 1 mmol of this compound.
-
Add 5 mL of a 1:1 mixture of deionized water and methanol.
-
Add 0.5 mL of 1 M HCl to catalyze the hydrolysis.
-
Stir the reaction mixture at room temperature.
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 500 µL of saturated sodium bicarbonate solution.
Derivatization Protocol
-
To the quenched reaction aliquot, add 500 µL of ethyl acetate and vortex for 1 minute.
-
Allow the layers to separate and transfer the organic (upper) layer to a clean vial.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water to the organic extract.
-
Adjust the pH to approximately 3 with 1 M HCl.
-
Vortex the mixture vigorously for 2 minutes to facilitate the derivatization of any free dichloroacetaldehyde.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Add a known amount of internal standard solution.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Constant Flow | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 200°C |
| Hold 1 | 5 minutes |
| Ramp 2 | 20°C/min to 280°C |
| Hold 2 | 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Acquisition Mode | Scan and Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Data Presentation
The progress of the hydrolysis of this compound was monitored over time. The peak areas of the starting material and the derivatized product were normalized to the internal standard. The following table summarizes the quantitative results.
| Time (minutes) | This compound (Normalized Peak Area) | Dichloroacetaldehyde-PFBHA Derivative (Normalized Peak Area) |
| 0 | 1.000 | 0.012 |
| 15 | 0.785 | 0.225 |
| 30 | 0.591 | 0.418 |
| 60 | 0.243 | 0.765 |
| 120 | 0.056 | 0.941 |
Mandatory Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Experimental workflow for GC-MS analysis.
Discussion
The presented GC-MS method is effective for monitoring the reaction of this compound and quantifying its products. The hydrolysis reaction serves as a representative example, demonstrating the disappearance of the starting material and the formation of the corresponding aldehyde. The use of PFBHA as a derivatizing agent is crucial for the reliable analysis of the volatile and polar dichloroacetaldehyde, resulting in a derivative with excellent chromatographic properties and a characteristic mass spectrum for confident identification.
The choice of an internal standard is critical for accurate quantification, as it corrects for variations in sample preparation and injection volume. The DB-5ms column provides good separation for the compounds of interest. The oven temperature program can be further optimized depending on the specific reaction mixture to achieve baseline separation of all components.
Conclusion
This application note provides a detailed and reproducible GC-MS protocol for the analysis of this compound reaction products. The methodology, including sample preparation, derivatization, and instrument parameters, can be adapted for various reaction monitoring and product characterization studies in research, development, and quality control settings. The provided tables and diagrams serve as valuable tools for implementing this analytical procedure.
References
Application Notes and Protocols for the Purification of Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of dichloroacetaldehyde diethyl acetal. The following sections outline the primary purification techniques, including neutralization and extraction, fractional distillation, and column chromatography. These methods are designed to remove common impurities such as unreacted starting materials, acidic byproducts, and other chlorinated species.
Overview of Purification Strategies
This compound is a halogenated acetal that may contain various impurities from its synthesis. The choice of purification method depends on the nature of these impurities and the desired final purity of the compound. A typical purification workflow involves an initial washing or extraction step to remove acidic components, followed by a high-resolution technique like fractional distillation to separate compounds with different boiling points. Column chromatography can be employed as an alternative or supplementary method for achieving very high purity.
Caption: General purification workflow for this compound.
Physicochemical Properties and Data
A summary of the key physical properties of this compound is provided in the table below. This information is critical for planning purification procedures, particularly distillation.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂O₂ | [1] |
| Molecular Weight | 187.06 g/mol | [1] |
| Boiling Point | 183-184 °C (at 760 mmHg) | [1][2] |
| Density | 1.138 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.436 | [1][2] |
Experimental Protocols
The following are detailed protocols for the purification of this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.
Protocol 1: Neutralization and Extractive Work-up
This initial step is crucial for removing acidic impurities, such as hydrochloric acid, which may have been used as a catalyst or formed as a byproduct during synthesis. Acetals are sensitive to acid-catalyzed hydrolysis, so neutralization is essential before any heat-intensive purification steps like distillation.[3]
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane. The volume of the solvent should be approximately 2-3 times the volume of the crude product.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) is then drained off.
-
Wash the organic layer with an equal volume of brine to remove any remaining aqueous bicarbonate and to help break any emulsions.
-
Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.
-
Filter the drying agent and collect the filtrate.
-
Remove the solvent using a rotary evaporator to yield the neutralized crude product.
Caption: Workflow for the neutralization and extractive work-up.
Protocol 2: Fractional Distillation under Reduced Pressure
Given the relatively high boiling point of this compound (183-184 °C), vacuum distillation is recommended to prevent potential thermal decomposition.[4][5]
Materials:
-
Neutralized crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and vacuum adapter)
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the neutralized crude product into the distillation flask along with boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 10-20 mmHg.
-
Once the desired vacuum is stable, begin heating the distillation flask.
-
Collect any low-boiling impurities as the first fraction.
-
As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure. The expected boiling point under vacuum can be estimated using a nomograph.
-
Collect any high-boiling residue as the final fraction.
-
Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data (Representative):
| Fraction | Distillation Temp. (°C at 15 mmHg) | Mass (g) | Purity by GC (%) |
| Crude (Pre-distillation) | - | 100 | 85 |
| Forerun | < 70 | 5 | (Contains low-boiling impurities) |
| Main Fraction | 75 - 80 | 80 | > 98 |
| Residue | > 85 | 10 | (Contains high-boiling impurities) |
Protocol 3: Column Chromatography
For applications requiring very high purity, column chromatography can be an effective purification method. This technique separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Neutralized crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Determine an appropriate solvent system (eluent) by running TLC plates with the crude mixture in various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system should provide good separation between the desired product and impurities.
-
Prepare the chromatography column by packing it with a slurry of silica gel in the non-polar solvent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Caption: General workflow for purification by column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying any remaining volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities.[8][9]
By following these protocols, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity suitable for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. columbia.edu [columbia.edu]
- 3. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroacetaldehyde diethyl acetal(621-62-5) 1H NMR spectrum [chemicalbook.com]
- 9. chem.rochester.edu [chem.rochester.edu]
Application Notes and Protocols for Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and use of dichloroacetaldehyde diethyl acetal in a laboratory setting. The information is intended for qualified professionals in chemical research and drug development.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid that requires careful handling.[1] Its properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂Cl₂O₂ | [2] |
| Molecular Weight | 187.06 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 183-184 °C | [2] |
| Density | 1.138 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.436 | [2] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in water (forms hydrates), alcohols, and diethyl ether. | [3] |
Safety, Handling, and Storage Procedures
Strict adherence to safety protocols is essential when working with this compound.
Hazard Identification
Signal Word: Warning[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate filter is recommended.
Handling Procedures
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Use non-sparking tools and ground all equipment to prevent static discharge.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Keep the container tightly closed when not in use.
Storage Procedures
-
Store in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[2]
-
Keep containers tightly sealed to prevent exposure to moisture and air.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be designated for flammable liquids.
Experimental Protocols
This compound is a versatile reagent in organic synthesis, particularly as a precursor for heterocyclic compounds. Below is a representative protocol for the synthesis of 2-aminothiazole, a valuable intermediate in the pharmaceutical industry. This protocol is based on the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound (or its acetal equivalent) with a thioamide.[4][5]
Synthesis of 2-Aminothiazole
This procedure outlines the cyclocondensation reaction between this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated carbon (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound and thiourea in a suitable solvent such as ethanol or an ethanol-water mixture.[6]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a solution of sodium hydroxide to neutralize the reaction mixture.[7]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.[3][7]
-
Drying and Filtration: Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-aminothiazole can be purified by recrystallization from a suitable solvent, such as ethanol or benzene, to obtain the final product.[3][7]
Visualizations
Experimental Workflow for 2-Aminothiazole Synthesis
Caption: Experimental Workflow for the Synthesis of 2-Aminothiazole.
Reaction Mechanism Overview
Caption: Hantzsch Thiazole Synthesis Pathway Overview.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Dichloroacetaldehyde Diethyl Acetal: A Versatile Precursor for the Synthesis of Chlorinated Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichloroacetaldehyde diethyl acetal is a valuable and versatile precursor in organic synthesis, particularly for the introduction of the dichloromethyl group and the construction of various chlorinated molecules. Its masked aldehyde functionality allows for a range of chemical transformations under conditions that might not be suitable for the free aldehyde. This document provides an overview of its applications in the synthesis of chlorinated compounds, including detailed experimental protocols for key transformations. This compound serves as a key intermediate in the production of diverse organochlorine compounds, finding applications in both pharmaceutical and agrochemical industries.[1]
Chemical Properties and Reactivity
This compound, with the chemical formula C6H12Cl2O2, is a stable, colorless liquid.[2] The diethyl acetal group serves as a protecting group for the reactive dichloroacetaldehyde. This protection allows for nucleophilic substitution at the dichloromethyl carbon and other transformations without premature reaction of the aldehyde. The acetal can be readily deprotected under acidic conditions to reveal the aldehyde functionality for subsequent reactions. Key reactions of this compound include hydrolysis, reduction, and condensation reactions.[1]
Applications in Synthesis
Synthesis of Chlorinated Heterocycles
This compound is a valuable building block for the synthesis of various chlorinated heterocyclic compounds. These structures are often found in pharmaceuticals and agrochemicals.
The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. While dichloroacetaldehyde itself is reactive, its diethyl acetal can be used as a more stable precursor. The reaction with thiourea leads to the formation of 2-aminothiazoles, which are important scaffolds in medicinal chemistry. For instance, 2-aminothiazole is a key intermediate in the synthesis of sulfathiazole, an antimicrobial drug.[3][4]
Experimental Protocol: Synthesis of 2-Amino-4-(dichloromethyl)thiazole (Conceptual Protocol)
To a solution of thiourea (1.0 mmol) in ethanol (10 mL) is added this compound (1.0 mmol). The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Reaction Workflow
Caption: Hantzsch thiazole synthesis workflow.
Synthesis of Chlorinated Cyclic Acetals
Transacetalization is a key reaction of acetals, allowing for the exchange of the diol component. This is particularly useful for creating cyclic acetals, which can have different stability and reactivity profiles.
Reacting this compound with ethylene glycol in the presence of an acid catalyst results in the formation of 2-(dichloromethyl)-1,3-dioxolane. This compound can be a useful intermediate in further synthetic transformations. A similar procedure has been described for the synthesis of 2-chloromethyl-1,3-dioxepane from chloroacetaldehyde dimethyl acetal and 1,4-butanediol.[5]
Experimental Protocol: Synthesis of 2-(Dichloromethyl)-1,3-dioxolane
A mixture of this compound (1.0 mmol), ethylene glycol (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol) in toluene (20 mL) is heated to reflux in a flask equipped with a Dean-Stark apparatus. The reaction is monitored by observing the collection of ethanol in the Dean-Stark trap. Once the theoretical amount of ethanol has been collected, the reaction is cooled to room temperature. The mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be performed by distillation under reduced pressure.
Quantitative Data for a Related Transacetalization
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield | Reference |
| Chloroacetaldehyde dimethyl acetal | 1,4-Butanediol | Dowex 50 resin | None | 115 °C | 2-Chloromethyl-1,3-dioxepane | Not specified | [5] |
| This compound | Octanol | p-Toluenesulfonic acid | None | Water-bath | Dichloroacetaldehyde dioctyl acetal | Not specified | [6] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 3. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. prepchem.com [prepchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preparation of Dichloroacetaldehyde Diethyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichloroacetaldehyde diethyl acetal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and product purification.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dichloroacetal | Incomplete Chlorination: Insufficient chlorine gas or reaction time. | Carefully monitor the reaction progress using GC analysis. Ensure a continuous and controlled flow of chlorine gas. |
| Over-chlorination: Excessive chlorine leading to the formation of trichloroacetaldehyde diethyl acetal. | Use a slight excess of acetaldehyde diethyl acetal or precisely control the stoichiometry of chlorine. Monitor the reaction temperature closely, as higher temperatures can favor over-chlorination. | |
| Hydrolysis of Acetal: Presence of acidic byproducts (HCl) and water can hydrolyze the acetal back to the aldehyde. | Conduct the reaction under anhydrous conditions. After the reaction, neutralize the mixture promptly with a mild base like sodium ethoxide or calcium hydroxide before workup. | |
| Condensation Side Reactions: Acid-catalyzed self-condensation or reaction between acetaldehyde and chloroacetaldehyde derivatives. | Maintain a low reaction temperature to minimize condensation reactions. Neutralize any generated acid as quickly as possible. | |
| Product Contamination | Presence of Monochloroacetaldehyde Diethyl Acetal: Incomplete second chlorination. | Increase the reaction time or the amount of chlorine used. Purify the final product by fractional distillation. |
| Presence of Trichloroacetaldehyde Diethyl Acetal: Over-chlorination. | Reduce the amount of chlorine or the reaction time. Optimize purification by fractional distillation. | |
| Formation of α,α,β-Trichlorobutyraldehyde: Condensation reaction between acetaldehyde and a chlorinated derivative. | Maintain low reaction temperatures and ensure efficient neutralization of acidic byproducts. | |
| Residual Ethanol and Starting Material: Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion. Use a rotary evaporator to remove excess ethanol and purify by fractional distillation. | |
| Difficult Purification | Similar Boiling Points of Byproducts: Co-distillation of mono-, di-, and trichloroacetals. | Use a high-efficiency fractional distillation column. Optimize the distillation parameters (pressure, temperature) to achieve better separation. |
| Acidic Residue: Residual HCl can cause product degradation during distillation. | Thoroughly neutralize the crude product mixture before distillation. A wash with a dilute sodium bicarbonate solution can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory method involves the direct chlorination of acetaldehyde diethyl acetal. An alternative approach is the reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst and a dehydrating agent. Industrial processes sometimes utilize the reaction of vinyl acetate with chlorine in ethanol.
Q2: What are the main side reactions to be aware of during the chlorination of acetaldehyde diethyl acetal?
A2: The primary side reactions include:
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Incomplete Chlorination: Leading to the presence of monochloroacetaldehyde diethyl acetal.
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Over-chlorination: Resulting in the formation of trichloroacetaldehyde diethyl acetal.
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Condensation Reactions: Acid-catalyzed condensation can produce higher molecular weight impurities such as α,α,β-trichlorobutyraldehyde.
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Hydrolysis: The acidic environment generated by the byproduct HCl can lead to the hydrolysis of the acetal if water is present.
Q3: How can I minimize the formation of these side products?
A3: To minimize side products:
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Control Stoichiometry: Carefully control the molar ratio of chlorine to acetaldehyde diethyl acetal to favor dichlorination.
-
Temperature Control: Maintain a consistent and optimal reaction temperature (e.g., 40-45°C for the initial chlorination step) to balance the reaction rate and minimize side reactions.
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Anhydrous Conditions: Use anhydrous reagents and solvents to prevent hydrolysis.
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Prompt Neutralization: Neutralize the reaction mixture with a base like sodium ethoxide immediately after the chlorination is complete to quench the HCl byproduct.
Q4: My final product is a mixture of mono-, di-, and trichloroacetals. How can I improve the selectivity for the dichloro- product?
A4: Achieving high selectivity can be challenging. A two-step chlorination process can offer better control. First, synthesize monochloroacetaldehyde diethyl acetal, purify it, and then subject it to a second controlled chlorination to obtain the dichloro- derivative. Precise control over the amount of chlorine added and real-time reaction monitoring by GC are crucial.
Q5: What is the best method for purifying the final product?
A5: Fractional distillation under reduced pressure is the most effective method for purifying this compound from starting materials and other chlorinated byproducts. It is essential to ensure the crude product is neutral before heating to prevent decomposition.
Experimental Protocols
Key Experiment: Synthesis of this compound via Chlorination of Acetaldehyde Diethyl Acetal
This protocol is adapted from the synthesis of chloroacetaldehyde diethyl acetal and is aimed at producing the dichloro- derivative.
Materials:
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Acetaldehyde diethyl acetal (1 mole)
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Chlorine gas (approx. 2 moles)
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Anhydrous ethanol
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Sodium metal
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a drying tube, carefully dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide (1 mole). This should be done under an inert atmosphere (e.g., nitrogen or argon).
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Chlorination: In a separate three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, place acetaldehyde diethyl acetal (1 mole).
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Cool the flask in a water bath to maintain the desired reaction temperature.
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Slowly bubble chlorine gas (approximately 2 moles) through the stirred acetaldehyde diethyl acetal. Monitor the reaction temperature and maintain it in a range that allows for controlled chlorination without excessive side reactions. Note: The optimal temperature may require empirical determination, starting at a lower temperature and gradually increasing if the reaction is too slow.
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Monitor the reaction progress by taking small aliquots and analyzing them by GC to observe the disappearance of the starting material and the formation of mono- and dichloroacetals.
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Neutralization: Once the desired level of dichlorination is achieved, stop the chlorine flow and add the freshly prepared sodium ethoxide solution to neutralize the hydrogen chloride formed during the reaction.
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Workup and Purification:
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Fractionally distill the neutral reaction mixture.
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Collect the fraction corresponding to this compound (boiling point approx. 183-184 °C at atmospheric pressure).
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Signaling Pathway of Side Product Formation
Caption: Side reaction pathways in synthesis.
Optimizing reaction conditions for dichloroacetaldehyde diethyl acetal
Welcome to the technical support center for dichloroacetaldehyde diethyl acetal. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is most commonly synthesized via the chlorination of acetaldehyde diethyl acetal. An alternative, though less direct, method involves the acetalization of dichloroacetaldehyde with ethanol. The direct chlorination of the pre-formed acetal is often preferred as it avoids handling the potentially unstable dichloroacetaldehyde.[1][2]
Q2: What is a typical experimental protocol for the synthesis of this compound?
A2: A detailed experimental protocol, adapted from the synthesis of the monochloro-analogue, is provided below. This procedure involves the direct chlorination of acetaldehyde diethyl acetal.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by the controlled chlorination of acetaldehyde diethyl acetal.
Materials:
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Acetaldehyde diethyl acetal
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Chlorine gas
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Sodium ethoxide solution in ethanol
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Anhydrous ethanol
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Chloroform
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Gas inlet tube
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Thermometer
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Cooling bath (ice-salt or cryostat)
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Separatory funnel
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Distillation apparatus (fractional distillation column recommended)
Procedure:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, place 1 mole of acetaldehyde diethyl acetal.
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Cooling: Cool the flask to 0-5 °C using a cooling bath.
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Chlorination: Slowly bubble chlorine gas through the stirred solution. Monitor the temperature closely and maintain it between 40-45°C.[1] The reaction is exothermic, and careful control of the chlorine addition rate is crucial to prevent overheating and over-chlorination.
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Monitoring: The reaction can be monitored by GC analysis to observe the disappearance of the starting material and the formation of mono- and di-chloro species. The reaction should be stopped when the desired ratio of this compound is achieved.
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Neutralization: Once the reaction is complete, cool the mixture and slowly add 1 mole of sodium ethoxide in anhydrous ethanol to neutralize the HCl formed during the reaction.[1]
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Workup:
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Pour the neutralized reaction mixture into ice-water.
-
Extract the product with chloroform.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with water.[3]
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
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Filter off the drying agent.
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Remove the chloroform under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure.
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Q3: How can I optimize the yield of this compound?
A3: Yield optimization involves careful control of several reaction parameters:
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Temperature: Maintaining the reaction temperature in the optimal range (e.g., 40-45°C for chlorination of the acetal) is critical to balance reaction rate and selectivity.[1]
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Stoichiometry of Chlorine: Precise control over the amount of chlorine added is necessary to favor the formation of the dichloro- product over the monochloro- or trichloro- byproducts.
-
Reaction Time: The reaction should be monitored and stopped once the maximum concentration of the desired product is reached to prevent further side reactions.
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Purification: Efficient fractional distillation is key to separating the desired product from unreacted starting material and other chlorinated species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure adequate chlorine supply. - Verify reaction temperature. |
| Product loss during workup. | - Ensure complete extraction. - Avoid overly aggressive washing that could lead to hydrolysis. | |
| Presence of Monochloroacetaldehyde Diethyl Acetal | Insufficient chlorination. | - Increase the amount of chlorine used. - Extend the reaction time. |
| Presence of Trichloroacetaldehyde Diethyl Acetal | Over-chlorination. | - Reduce the amount of chlorine used. - Shorten the reaction time. - Improve temperature control to avoid hotspots. |
| Product is acidic after workup | Incomplete neutralization of HCl. | - Ensure sufficient base (e.g., sodium ethoxide, sodium bicarbonate) is used during the workup.[1][3] |
| Difficulty in Purification by Distillation | Close boiling points of components. | - Use an efficient fractional distillation column. - Perform distillation under reduced pressure to lower boiling points and improve separation. |
Data Presentation
Table 1: Physical Properties of Chloro- and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Chloroacetaldehyde Diethyl Acetal | C6H13ClO2 | 152.62 | 157 | 1.018 | 1.416 |
| This compound | C6H12Cl2O2 | 187.06 | 183-184 | 1.138 | 1.436 |
Data sourced from commercial supplier information.
Table 2: Example Reaction Conditions and Reported Yields
| Starting Material | Chlorinating Agent | Solvent/Reagent | Temperature (°C) | Reported Yield | Reference |
| Acetaldehyde Diethyl Acetal | Chlorine Gas | None | 40-45 | 70% (for monochloro) | [1] |
| Vinyl Acetate | Chlorine Gas | Ethanol | - | 78% (for monochloro) | US Patent 4,642,390 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common synthesis issues.
References
Technical Support Center: Dichloroacetaldehyde Diethyl Acetal Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroacetaldehyde diethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., dichloroacetaldehyde, ethanol), by-products from the synthesis such as 1,1,2-trichloroethane, acidic residues (e.g., hydrogen chloride), and hydrolysis products. Other potential contaminants include acetaldehyde, metaldehyde, and peroxides.
Q2: Why is my purified this compound unstable?
A2: this compound is susceptible to hydrolysis, especially in the presence of water and acid.[1][2] Traces of acidic impurities can catalyze this degradation back to dichloroacetaldehyde and ethanol. It is also sensitive to high temperatures, which can cause decomposition. Proper storage at 2-8°C is recommended to maintain stability.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the acetal and detect impurities. The refractive index is also a quick measure of purity.
Troubleshooting Guides
Low Yield After Distillation
| Symptom | Possible Cause | Recommended Action |
| Significantly lower than expected yield of purified product. | Product Loss Due to Hydrolysis: The presence of residual acid and/or water in the crude material can lead to hydrolysis during heating. | Ensure the crude product is thoroughly neutralized and dried before distillation. Consider washing with a sodium bicarbonate solution and drying with a suitable agent like anhydrous magnesium sulfate. |
| Decomposition at High Temperatures: The distillation temperature may be too high, causing the acetal to decompose. | Perform the distillation under reduced pressure to lower the boiling point. | |
| Leaks in the Vacuum Distillation Setup: A poor vacuum will result in a higher required distillation temperature, potentially leading to decomposition. | Ensure all glassware joints are properly sealed and greased. Check the vacuum pump and tubing for leaks. |
Product Purity Issues
| Symptom | Possible Cause | Recommended Action |
| Presence of a low-boiling point fraction during distillation. | Residual Starting Materials or Solvents: Incomplete reaction or insufficient removal of solvents used in the synthesis or workup. | Collect the initial low-boiling fraction separately. Ensure the reaction has gone to completion before workup. |
| Broad boiling point range during distillation. | Multiple Impurities Present: The crude product contains several impurities with boiling points close to that of the desired product. | Use a fractional distillation column with a higher number of theoretical plates for better separation. Optimize the distillation rate to allow for proper equilibration. |
| Product turns cloudy or develops an acidic smell over time. | Incomplete Neutralization: Residual acidic impurities are catalyzing hydrolysis. | Re-purify the product by washing with a dilute base (e.g., sodium bicarbonate solution), followed by washing with water, drying, and re-distilling. |
| Presence of 1,1,2-trichloroethane in the final product. | Synthesis By-product: This is a common by-product in certain synthetic routes and has a similar boiling point to the product, making it difficult to separate. | Employ highly efficient fractional distillation. Consider alternative synthetic routes that do not produce this by-product. |
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point (Atmospheric Pressure) | 183-184 °C | [1] |
| Boiling Point (Reduced Pressure) | 54 °C at 16 mmHg | |
| Density (at 25 °C) | 1.138 g/mL | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols
Protocol 1: Neutralization and Workup of Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
If acidic, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Alternatively, solid neutralizing agents like calcium oxide or calcium hydroxide can be added to the crude mixture until the pH of an aqueous extract is greater than 5.[3]
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining salts and water-soluble impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
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Filter to remove the drying agent.
-
The dried, neutralized crude product is now ready for purification by distillation.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all joints are properly greased.
-
Add the dried and neutralized crude this compound to the distillation flask along with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 16 mmHg).
-
Begin heating the distillation flask gently.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction at the expected boiling point for the given pressure (e.g., 54 °C at 16 mmHg).
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
Once the main fraction is collected, stop heating and allow the apparatus to cool before slowly reintroducing air.
Visualizations
Caption: A flowchart of the general purification process.
Caption: A decision tree for troubleshooting purity issues.
References
Removal of impurities from dichloroacetaldehyde diethyl acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroacetaldehyde diethyl acetal. The following sections detail common impurities, purification protocols, and analytical methods to ensure the quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities can originate from the synthesis starting materials, side reactions, or degradation. These may include:
-
Residual Starting Materials: Dichloroacetaldehyde and ethanol.
-
Synthesis Byproducts: Water, acidic catalysts (e.g., hydrogen chloride), and solvents used in the reaction. In syntheses involving vinyl acetate, methyl acetate may be present as a byproduct.[1]
-
Related Halogenated Compounds: Depending on the synthetic route, compounds with similar structures, such as 1,1,2-trichloroethane, might be present and can be challenging to separate due to close boiling points.
-
Degradation Products: this compound is susceptible to hydrolysis back to dichloroacetaldehyde and ethanol, especially in the presence of acid and water.
Q2: My this compound has a low pH. How can I neutralize it?
A2: Acidic impurities, often residual catalysts from synthesis, are common. Neutralization can be achieved by washing the acetal with a mild aqueous basic solution. Commonly used bases include a saturated sodium bicarbonate solution or a 10% sodium carbonate solution.[2][3] For larger scales, slurries of calcium oxide or calcium hydroxide can also be used, which may lead to the formation of two distinct liquid phases, simplifying separation.[4]
Q3: I observe a second, aqueous layer after purification. What is it and how should I handle it?
A3: An aqueous layer typically forms during a neutralization or washing step. This layer contains dissolved salts (e.g., sodium chloride, calcium chloride), residual base, and water-soluble impurities. The organic layer containing the this compound should be carefully separated from the aqueous layer using a separatory funnel. The organic layer can then be washed again with brine (saturated NaCl solution) to remove residual water before drying.
Q4: What is the best method for final purification of this compound?
A4: Fractional distillation under reduced pressure is the most effective method for the final purification of this compound.[4][5] This technique allows for the separation of the product from less volatile impurities and any remaining solvents. It is crucial to perform a neutralization and drying step before distillation to prevent acid-catalyzed decomposition at elevated temperatures.
Q5: How can I assess the purity of my this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing the purity and identifying volatile impurities.[6][7] 1H NMR spectroscopy can also be used to determine purity by integrating the signals corresponding to the product and comparing them to any impurity signals. The refractive index is a useful physical property to check for purity against a known standard.[5]
Troubleshooting Guides
Issue 1: Product is acidic and/or wet after synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual acidic catalyst (e.g., HCl, p-toluenesulfonic acid).[8] | Wash the crude product with a saturated aqueous solution of sodium bicarbonate or 10% sodium carbonate until the aqueous layer is neutral or slightly basic.[2][3] | The organic layer will be free of acidic impurities. |
| Presence of water from the reaction or workup. | After washing, dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[6] | The product will be free of dissolved water, preventing hydrolysis. |
Issue 2: Impurities are observed in the final product after distillation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient fractional distillation. | Use a longer distillation column or a column with a higher number of theoretical plates. Ensure a slow and steady distillation rate. | Improved separation of the product from impurities with close boiling points. |
| Co-distillation with an impurity. | If an impurity like 1,1,2-trichloroethane is suspected, which has a similar boiling point, alternative purification methods like preparative chromatography may be necessary. | Isolation of the pure product from the co-distilling impurity. |
| Thermal decomposition during distillation. | Lower the distillation temperature by reducing the pressure (vacuum distillation). Ensure all acidic impurities are removed before heating.[5] | Minimized degradation of the product during purification. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 183-184 °C (at atmospheric pressure) | [9] |
| 54 °C (at 16 mmHg) | [5] | |
| Density | 1.138 g/mL (at 25 °C) | [9] |
| Refractive Index (n20/D) | 1.436 | [9] |
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude this compound
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Transfer the crude this compound to a separatory funnel.
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Add an equal volume of a saturated aqueous sodium bicarbonate solution.
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Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.
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Allow the layers to separate and drain the lower aqueous layer.
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Repeat the washing with saturated sodium bicarbonate solution until no more gas evolves.
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Wash the organic layer with an equal volume of water.
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Finally, wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
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Separate the organic layer and proceed to the drying step.
Protocol 2: Drying of this compound
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Transfer the washed organic layer to an Erlenmeyer flask.
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Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (e.g., 1-2 g per 10 mL of product).
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Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.
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Filter the mixture to remove the drying agent. The clear filtrate is the dried product ready for distillation.
Protocol 3: Fractional Distillation of this compound
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Set up a fractional distillation apparatus equipped with a vacuum adapter.
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Place the dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 16 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., ~54 °C at 16 mmHg).[5]
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. data.epo.org [data.epo.org]
- 5. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
- 6. US5166368A - Process of producing dichloroacetaldehyde trimer - Google Patents [patents.google.com]
- 7. shimadzu.com [shimadzu.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound 98 619-33-0 [sigmaaldrich.com]
Dichloroacetaldehyde Diethyl Acetal Technical Support Center
Welcome to the technical support center for dichloroacetaldehyde diethyl acetal (DDAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and potential decomposition pathways of this reagent. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No: 619-33-0) is a chlorinated aldehyde derivative used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its diethyl acetal structure plays a key role in its reactivity, often serving as a protective group for the dichloroacetaldehyde moiety.[1][2]
Q2: What are the primary decomposition pathways for this compound?
The main decomposition pathways for this compound include:
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Hydrolysis: In the presence of water, particularly under acidic conditions, it can hydrolyze back to dichloroacetaldehyde and ethanol.[1]
-
Thermolysis: The compound is sensitive to heat and can decompose upon overheating.[1][3]
-
Peroxide Formation: Like other ethers, it may form explosive peroxides upon prolonged storage, especially when exposed to air (oxygen).[3]
-
Base-Induced Degradation: While less detailed in the literature, related acetals are known to degrade under the action of bases.[4]
Q3: What are the optimal storage conditions for this compound?
To ensure stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light, moisture, and heat.[3][5] For prolonged storage, keeping it under an inert atmosphere (e.g., nitrogen) is recommended to prevent the formation of peroxides.[3]
Q4: How can I identify potential impurities in my this compound sample?
Common impurities may include starting materials from its synthesis, such as dichloroacetaldehyde and ethanol, or decomposition products like those formed via hydrolysis.[1] Purity can be assessed using analytical techniques like gas chromatography (GC).[6]
Troubleshooting Guides
Problem: My reaction yield is unexpectedly low, and I suspect the this compound has degraded.
-
Possible Cause: The reagent may have hydrolyzed due to exposure to moisture or acidic conditions prior to or during the reaction. Aged material might also contain peroxides or other degradation products.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the this compound using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify hydrolysis products (dichloroacetaldehyde, ethanol) or other impurities.
-
Test for Peroxides: If the material has been stored for an extended period, perform a peroxide test. See Experimental Protocol 2 for a standard procedure.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Acetals are generally stable to bases and nucleophiles but sensitive to acid.[7]
-
Control Temperature: Avoid excessive heat during storage and reaction setup, as the compound is thermally sensitive.[1][3]
-
Problem: I observe unexpected side products in my reaction mixture.
-
Possible Cause: The side products could be derivatives of dichloroacetaldehyde, which is formed if the acetal decomposes. Dichloroacetaldehyde itself is a reactive electrophile.[1]
-
Troubleshooting Steps:
-
Analyze Byproducts: Isolate and characterize the side products using techniques like LC-MS or GC-MS to determine their structures. Compare them to known or expected derivatives of dichloroacetaldehyde.
-
Review Reaction pH: If your reaction conditions are acidic, even mildly, this will catalyze the deprotection (hydrolysis) of the acetal.[7] Consider buffering the reaction medium if compatible with your desired chemistry.
-
Purify the Reagent: If the starting material is of questionable purity, consider purifying it by distillation under reduced pressure before use.
-
Quantitative Data Summary
The physical and safety properties of this compound are summarized below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 619-33-0 | [8][9] |
| Molecular Formula | C₆H₁₂Cl₂O₂ | [8][9] |
| Molecular Weight | 187.06 g/mol | [8][9] |
| Appearance | Liquid | [9] |
| Boiling Point | 183-184 °C | [9] |
| Density | 1.138 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.436 | [9] |
Table 2: Safety and Handling Information
| Property | Value | Reference(s) |
| Signal Word | Warning | |
| Hazard Statements | H226, H315, H319, H335 | |
| Storage Temperature | 2-8°C | [9] |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Incompatible Materials | Acids, Strong oxidizing agents, Strong bases | [3] |
| Conditions to Avoid | Heat, flames, sparks, moisture, light | [3][10] |
Signaling Pathways and Workflows
Caption: Key decomposition pathways for this compound.
Caption: Troubleshooting workflow for low-yield reactions involving DDAA.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
-
Objective: To determine the purity of a this compound sample and detect the presence of common volatile impurities or degradation products.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1% v/v) in a high-purity, anhydrous solvent such as dichloromethane or ethyl acetate.
-
GC System Configuration:
-
Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector: Set the injector temperature to 200°C. Use a split injection mode.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 220°C.
-
Hold: Maintain 220°C for 5 minutes.
-
-
Detector: Use a Flame Ionization Detector (FID) set at 250°C. For structural confirmation of impurities, a Mass Spectrometer (MS) detector is recommended.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the area percentage of the main peak to estimate purity.
-
Analyze smaller peaks for potential impurities. Compare retention times to standards of ethanol and dichloroacetaldehyde if available. If using MS, analyze the fragmentation patterns to identify unknown peaks.
-
-
Protocol 2: Qualitative Test for Peroxides in this compound
-
Objective: To safely test for the presence of potentially hazardous peroxides in aged samples of this compound.
-
Materials:
-
Potassium iodide (KI) solution (10% aqueous) or commercial peroxide test strips.
-
Acetic acid (glacial).
-
The this compound sample to be tested.
-
Small test tube.
-
-
Methodology:
-
Safety First: Perform this test in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Have a blast shield available.
-
Procedure:
-
Add approximately 1 mL of the this compound sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few drops of the 10% KI solution.
-
Shake the mixture and observe any color change.
-
-
Interpretation:
-
Negative Result: The solution remains colorless. The sample is likely free of significant levels of peroxides.
-
Positive Result: The development of a yellow-to-brown color indicates the presence of peroxides (due to the oxidation of I⁻ to I₂). The intensity of the color correlates with the peroxide concentration.
-
-
Action: If peroxides are detected, the material should be treated to remove them or disposed of according to institutional hazardous waste guidelines. Do not distill or heat material that tests positive for peroxides.
-
References
- 1. Buy this compound (EVT-312273) | 619-33-0 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.at [fishersci.at]
- 4. veeprho.com [veeprho.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. scbt.com [scbt.com]
- 9. This compound 98 619-33-0 [sigmaaldrich.com]
- 10. godavaribiorefineries.com [godavaribiorefineries.com]
Technical Support Center: Stability of Dichloroacetaldehyde Diethyl Acetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of dichloroacetaldehyde diethyl acetal in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the acetal in solution. | Acidic pH: The primary cause of acetal degradation is hydrolysis catalyzed by acidic conditions. Even trace amounts of acid can significantly accelerate this process. | - Use Buffered Solutions: Employ a suitable buffer system to maintain a neutral or slightly basic pH (pH 7-8). Phosphate, borate, or citrate buffers can be effective. - Check Solvent Purity: Ensure solvents are free from acidic impurities. Use high-purity or freshly distilled solvents. |
| Inconsistent results between experiments. | Variable pH: Fluctuations in the pH of the solution between experiments can lead to different rates of degradation. Temperature Variations: Higher temperatures accelerate the rate of hydrolysis. | - Consistent Buffering: Use the same buffer and concentration in all related experiments. - Temperature Control: Maintain a constant and controlled temperature for your solutions. For storage, refrigeration (2-8°C) is recommended. |
| Formation of unknown impurities. | Oxidation or Photodegradation: Exposure to air (oxygen) or light can potentially lead to the formation of degradation products. Prolonged storage may lead to the formation of explosive peroxides. | - Inert Atmosphere: For long-term storage or sensitive reactions, handle the solution under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Store solutions in amber vials or protect them from light. |
| Precipitate formation in the solution. | Low Solubility of Degradation Products: The degradation products, particularly dichloroacetaldehyde, may have different solubility profiles than the parent acetal. Buffer Incompatibility: The chosen buffer may not be compatible with the solvent system or other components. | - Solvent System Optimization: Consider using a co-solvent to improve the solubility of all components. - Buffer Screening: Test the compatibility of different buffer systems with your experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is acid-catalyzed hydrolysis. In the presence of acid and water, the acetal hydrolyzes to form dichloroacetaldehyde and two molecules of ethanol. This reaction is reversible but is driven towards the hydrolysis products in the presence of excess water.[1][2]
Q2: At what pH is this compound most stable?
A2: this compound is most stable in neutral to slightly basic conditions (pH 7-8). Acidic conditions significantly accelerate its degradation. While stable in basic solutions, strong bases are generally considered incompatible materials.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure stability, solutions should be stored in a tightly sealed container, protected from light, at a refrigerated temperature of 2-8°C. For extended storage, blanketing the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q4: Can I use unbuffered solvents for my experiments?
A4: While possible for very short-term experiments where pH is not critical, it is highly recommended to use a buffered solvent system. Many organic solvents can contain acidic impurities that can catalyze the degradation of the acetal. A buffer will help to maintain a stable pH environment.[3][4][5][6][7]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability can be monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the concentration of the parent compound over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the appearance of degradation products.[8][9][10][11][12][13][14][15]
Quantitative Stability Data (Hypothetical Forced Degradation Study)
To illustrate the impact of different stress conditions on the stability of this compound, a hypothetical forced degradation study was conducted. The following tables summarize the percentage of degradation observed under various conditions.
Table 1: Degradation under Hydrolytic Conditions
| Condition | Time (hours) | % Degradation | Primary Degradation Products |
| 0.1 M HCl (Acidic) | 24 | 15.2% | Dichloroacetaldehyde, Ethanol |
| Purified Water | 24 | 1.5% | Dichloroacetaldehyde, Ethanol |
| 0.1 M NaOH (Basic) | 24 | 2.1% | Dichloroacetaldehyde, Ethanol, other minor products |
Table 2: Degradation under Oxidative, Thermal, and Photolytic Stress
| Condition | Time (hours) | % Degradation | Primary Degradation Products |
| 3% H₂O₂ (Oxidative) | 24 | 4.5% | Oxidized species of dichloroacetaldehyde |
| 60°C (Thermal) | 24 | 8.7% | Dichloroacetaldehyde, Ethanol |
| UV Light (Photolytic) | 24 | 3.2% | Various photoproducts |
Experimental Protocols
Protocol 1: Stability-Indicating GC Method for this compound
This protocol outlines a gas chromatography method for the quantitative analysis of this compound and its primary degradation product, dichloroacetaldehyde.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample solution with a suitable solvent (e.g., methanol) to an appropriate concentration. Prepare a standard solution of this compound and dichloroacetaldehyde for calibration.
-
Data Analysis: Quantify the amount of this compound and its degradation products by comparing the peak areas to the calibration curves.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.[16][17][18][19][20]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Keep the solution at room temperature for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating GC method (Protocol 1).
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Calculation: Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical troubleshooting flow for improving solution stability.
References
- 1. Buy this compound (EVT-312273) | 619-33-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations - Google Patents [patents.google.com]
- 4. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 5. CA2244213A1 - Buffer systems for stabilizing pharmaceutical preparations - Google Patents [patents.google.com]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. hplc.eu [hplc.eu]
- 8. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. db-thueringen.de [db-thueringen.de]
- 14. researchgate.net [researchgate.net]
- 15. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. jidps.com [jidps.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. biomedres.us [biomedres.us]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Dichloroacetaldehyde Diethyl Acetal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichloroacetaldehyde diethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
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Direct Acetalization of Dichloroacetaldehyde: Reacting dichloroacetaldehyde with ethanol in the presence of an acid catalyst.[1]
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Chlorination of Acetaldehyde Diethyl Acetal: The chlorination of pre-formed acetaldehyde diethyl acetal.
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From Vinyl Acetate: Reacting vinyl acetate with chlorine in an ethanol solution.[2][3] This method can achieve high yields, reportedly exceeding 90%.[2][3]
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Azeotropic Dehydration: Synthesis from an aqueous solution of chloroacetaldehyde and ethanol by azeotropically removing water with a suitable solvent.[4]
Q2: What is the role of the acid catalyst in the direct acetalization method?
A2: The acid catalyst protonates the carbonyl oxygen of dichloroacetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethanol. This facilitates the formation of the hemiacetal, which then reacts further to form the stable diethyl acetal.
Q3: Why is it crucial to control the temperature during the synthesis?
A3: Temperature control is critical to prevent side reactions and decomposition of the product. For instance, in the chlorination of acetaldehyde diethyl acetal, maintaining a specific temperature range (e.g., 40-45°C) is necessary for optimal results.[5] High temperatures can also lead to the formation of unwanted byproducts and reduce the overall yield and purity of this compound.
Q4: How can I purify the final product?
A4: Purification is typically achieved through distillation.[1][2][3] Fractional distillation is often employed to separate the desired product from unreacted starting materials, solvents, and byproducts.[2][3] Before distillation, a neutralization step is often required to remove any acidic components that could cause product degradation upon heating.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Equilibrium not shifted towards product formation. - Product decomposition during workup or purification. - Side reactions consuming starting materials. | - Increase reaction time or temperature moderately, monitoring for byproduct formation. - Effectively remove water formed during the reaction using a Dean-Stark apparatus or a drying agent. - Neutralize the reaction mixture before distillation to prevent acid-catalyzed decomposition.[2][3] - Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. |
| Presence of Impurities (e.g., 1,1,2-trichloroethane) | - In certain synthesis routes, such as those starting from vinyl chloride, the formation of 1,1,2-trichloroethane is a known side reaction. This byproduct can be difficult to separate due to a similar boiling point. | - Choose a synthetic route that minimizes the formation of this byproduct, for example, the reaction of vinyl acetate with chlorine in methanol has been shown to produce high yields of the desired acetal with fewer byproducts.[2] - Employ high-efficiency fractional distillation for purification. |
| Formation of an Emulsion During Aqueous Workup | - Presence of surfactants or amphiphilic byproducts. | - Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Allow the mixture to stand for an extended period. - If an emulsion forms, the addition of a salt like hydrated sodium sulfate can be beneficial.[6] |
| Product is Unstable and Decomposes | - Presence of residual acid. - Exposure to high temperatures for prolonged periods. | - Ensure complete neutralization of the reaction mixture before purification. The pH of the aqueous extract should be greater than 5.[3] - Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. |
| Reaction Fails to Proceed | - Inactive catalyst. - Presence of water in starting materials (for non-aqueous methods). - Low reaction temperature. | - Use a fresh or properly activated acid catalyst. - Ensure all reagents and solvents are anhydrous, especially for reactions sensitive to water. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
Experimental Protocols
Method 1: Synthesis from Vinyl Acetate
This method, adapted from patented procedures, describes the synthesis of the related chloroacetaldehyde dimethyl acetal, which can be adapted for the diethyl acetal by substituting methanol with ethanol.[2][3]
Materials:
-
Vinyl acetate
-
Chlorine
-
Ethanol (anhydrous)
-
Calcium oxide (or other suitable base for neutralization)
Procedure:
-
In a reaction vessel equipped with a stirrer, cooling system, and gas inlet, charge with anhydrous ethanol.
-
Cool the ethanol to 0-2°C.
-
Simultaneously introduce vinyl acetate and chlorine gas into the cooled ethanol over a period of one hour, maintaining the temperature between 0°C and 2°C.
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After the addition is complete, distill off the low-boiling constituents (up to 60°C). This step helps to remove a significant portion of the hydrogen chloride byproduct.[3]
-
Neutralize the remaining liquid residue by adding a solid base, such as calcium oxide, while maintaining the temperature between 30°C and 50°C, until the aqueous extract has a pH greater than 5.[2][3]
-
Upon neutralization, the mixture will separate into two liquid phases.
-
Separate the upper organic layer, which contains the crude this compound.
-
Purify the crude product by fractional distillation to obtain the final product.
Visualizations
Experimental Workflow: Synthesis from Vinyl Acetate
Caption: Workflow for the synthesis of this compound from vinyl acetate.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in acetal synthesis.
References
- 1. Buy this compound (EVT-312273) | 619-33-0 [evitachem.com]
- 2. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 3. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 4. US20160272610A1 - Process for preparing chloroacetaldehyde acetals - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Dichloroacetaldehyde Diethyl Acetal Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of dichloroacetaldehyde diethyl acetal from dichloroacetaldehyde and ethanol. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
The acid-catalyzed reaction of dichloroacetaldehyde with ethanol to form this compound is an equilibrium process. Effective monitoring by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining reaction completion and identifying potential issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| TLC shows only the starting material spot after a significant reaction time. | - Inactive or insufficient acid catalyst. - Low reaction temperature. - Presence of water in the reagents or glassware. | - Add a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl). - Gently warm the reaction mixture if thermally permissible. - Ensure all glassware is oven-dried and reagents are anhydrous. |
| TLC shows both starting material and product spots, with no change over an extended period. | - The reaction has reached equilibrium. | - To drive the equilibrium towards the product, consider removing the water byproduct using a Dean-Stark apparatus or adding a dehydrating agent (e.g., anhydrous sodium sulfate). |
| Streaking or elongated spots on the TLC plate. | - The sample is too concentrated. - The spotting solvent is too polar. - The chosen mobile phase is not optimal. | - Dilute the reaction mixture sample before spotting on the TLC plate. - Use a less polar solvent for sample dilution. - Experiment with different mobile phase compositions, adjusting the ratio of polar to non-polar solvents. |
| NMR spectrum shows broad peaks for both reactant and product. | - The presence of paramagnetic impurities. - The sample is too concentrated. - The reaction is still in progress, leading to chemical exchange. | - Filter the NMR sample through a small plug of silica gel. - Dilute the sample with the deuterated solvent. - Continue monitoring the reaction until the peaks sharpen, indicating completion. |
| NMR spectrum shows the presence of unexpected peaks. | - Formation of side products (e.g., from self-condensation of the aldehyde). - Impurities in the starting materials. | - Analyze the starting materials by NMR for purity before starting the reaction. - Compare the unexpected peaks with known spectra of potential side products. Consider adjusting reaction conditions (e.g., temperature, catalyst) to minimize side reactions. |
| The reaction mixture turns dark or forms a polymer. | - Strong acidic conditions or high temperatures can promote polymerization of the aldehyde. | - Use a milder acid catalyst or a lower concentration. - Maintain a controlled, lower reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: How can I quickly determine if the reaction is progressing using TLC?
A1: On a TLC plate, the dichloroacetaldehyde (starting material) is more polar than the this compound (product). Therefore, the product will have a higher Rf value (travel further up the plate) than the starting material. A successful reaction will show the appearance of a new spot with a higher Rf and the gradual disappearance of the starting material spot.
Q2: What is a good starting mobile phase for TLC analysis of this reaction?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether. A common starting ratio is 9:1 or 8:2 (non-polar:polar). The polarity can then be adjusted to achieve good separation, aiming for an Rf of the product between 0.3 and 0.5.
Q3: How do I visualize the spots on the TLC plate if they are not colored?
A3: Dichloroacetaldehyde and its diethyl acetal are not colored. Visualization can be achieved by using a TLC plate with a fluorescent indicator and observing it under a UV lamp (254 nm). The compounds will appear as dark spots. Alternatively, staining with potassium permanganate solution can be used, which will react with the aldehyde and potentially the acetal to produce colored spots.
Q4: Which proton signals in the ¹H NMR spectrum are best for monitoring the reaction progress?
A4: The most informative signals to monitor are the aldehydic proton of dichloroacetaldehyde and the acetal proton of the product. The disappearance of the aldehyde proton signal and the appearance of the acetal proton signal are clear indicators of reaction progress.
Q5: Can I quantify the reaction conversion using ¹H NMR?
A5: Yes, the conversion can be estimated by comparing the integration of the product's acetal proton signal with the remaining starting material's aldehyde proton signal.
Experimental Protocols
TLC Monitoring Protocol
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like diethyl ether or ethyl acetate.
-
TLC Plate Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, a sample of the pure dichloroacetaldehyde starting material, and a co-spot (both the reaction mixture and starting material spotted on the same point).
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp or by staining with a potassium permanganate solution.
-
Analysis: Compare the spots. The formation of a new, higher Rf spot in the reaction mixture lane indicates product formation. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
NMR Monitoring Protocol
-
Sample Preparation: Withdraw a small aliquot (0.1-0.2 mL) from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis: Identify the characteristic signals for dichloroacetaldehyde and this compound.
-
Dichloroacetaldehyde: Look for the aldehydic proton signal and the proton on the dichlorinated carbon.
-
This compound: Look for the characteristic acetal proton signal, which is a doublet coupled to the proton on the dichlorinated carbon.[1]
-
-
Monitoring Progress: The disappearance of the aldehyde proton signal and the appearance and growth of the acetal proton signal indicate the progress of the reaction. The reaction is considered complete when the aldehyde proton signal is no longer observed.
Data Presentation
Table 1: Expected Rf Values for TLC Monitoring
| Compound | Structure | Expected Rf Value (8:2 Hexane:Ethyl Acetate) |
| Dichloroacetaldehyde | Cl₂CHCHO | Lower Rf (more polar) |
| This compound | Cl₂CHCH(OCH₂CH₃)₂ | Higher Rf (less polar) |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| Dichloroacetaldehyde | -CH O | ~9.5 | s |
| -CH Cl₂ | ~6.0 | s | |
| This compound | -CH (OEt)₂ | ~4.62 | d |
| -CH Cl₂ | ~5.60 | d | |
| -OCH₂ CH₃ | ~3.7-3.8 | m | |
| -OCH₂CH₃ | ~1.27 | t |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Caption: Workflow for monitoring the reaction using TLC.
References
Validation & Comparative
Dichloroacetaldehyde Diethyl Acetal: A Comparative Guide to Acetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and specificity. Acetal protecting groups are a cornerstone in the chemist's toolkit for the temporary masking of carbonyl functionalities, shielding them from undesirable reactions with nucleophiles, bases, and hydrides. This guide provides an objective comparison of dichloroacetaldehyde diethyl acetal with other commonly employed acetal protecting groups, supported by experimental data to inform the strategic choices in complex synthetic endeavors.
Introduction to Acetal Protecting Groups
Acetals are geminal diethers formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol under acidic conditions. Their stability under neutral and basic conditions, coupled with their susceptibility to cleavage under acidic conditions, makes them ideal temporary masks for carbonyl groups. The choice of a specific acetal protecting group can significantly influence the outcome of a synthetic sequence, with factors such as stability, ease of formation, and conditions required for deprotection playing a critical role.
This comparison will focus on this compound and contrast its performance with standard acetal protecting groups: acetaldehyde diethyl acetal (a non-halogenated acyclic acetal) and 1,3-dioxolane (a cyclic acetal derived from ethylene glycol). The primary differentiator for this compound lies in the electron-withdrawing nature of the two chlorine atoms, which significantly impacts its stability and reactivity.
Quantitative Comparison of Acetal Stability
The stability of an acetal protecting group is a critical parameter, dictating its compatibility with various reaction conditions. Acid-catalyzed hydrolysis is the most common method for acetal deprotection, and the rate of this reaction serves as a quantitative measure of the acetal's lability. The stability of acetals is influenced by both steric and electronic factors.
The presence of electron-withdrawing groups, such as chlorine atoms, on the acetaldehyde backbone significantly impacts the rate of acid-catalyzed hydrolysis. During the hydrolysis mechanism, a partial positive charge develops on the central carbon atom in the transition state. Electron-withdrawing groups destabilize this positive charge, thereby slowing down the rate of hydrolysis and increasing the stability of the acetal toward acidic conditions.[1][2]
| Protecting Group | Structure | Relative Rate of Hydrolysis (Conceptual) | Stability to Acid |
| 1,3-Dioxolane | Cyclic | Fast | Low |
| Acetaldehyde Diethyl Acetal | Acyclic, Non-halogenated | Moderate | Moderate |
| This compound | Acyclic, Halogenated | Slow | High |
This table presents a conceptual comparison based on established principles of electronic effects on reaction rates. Finding precise, directly comparable quantitative data for these specific acetals under identical conditions is challenging. However, the relative order of stability is well-supported by mechanistic principles.
Cyclic acetals, such as 1,3-dioxolane, are generally less stable and more readily cleaved under acidic conditions compared to their acyclic counterparts.[3] This is often attributed to conformational and entropic factors. In contrast, the electron-withdrawing chlorine atoms in this compound impart a significantly higher stability towards acid-catalyzed cleavage, making it a more robust protecting group when acidic conditions are required elsewhere in the synthetic route.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of protecting group strategies. The following sections provide methodologies for the formation and cleavage of the compared acetal protecting groups.
Acetal Formation
General Considerations: Acetal formation is an equilibrium process. To drive the reaction to completion, it is common to use a Dean-Stark apparatus to remove the water formed during the reaction or to use an excess of the alcohol or a dehydrating agent.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of halogenated acetals.
Materials:
-
Dichloroacetaldehyde
-
Ethanol (absolute)
-
Anhydrous Calcium Chloride
-
Dry Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve dichloroacetaldehyde (1.0 eq) in an excess of absolute ethanol (5.0 eq).
-
Add anhydrous calcium chloride (1.5 eq) to the solution as a dehydrating agent.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, filter the reaction mixture to remove the calcium chloride.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Synthesis of Acetaldehyde Diethyl Acetal
This is a standard procedure for the formation of a simple acyclic acetal.
Materials:
-
Acetaldehyde
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of acetaldehyde (1.0 eq) in toluene, add absolute ethanol (2.2 eq).
-
Add a catalytic amount of p-TsOH (0.01 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture.
-
Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the acetaldehyde diethyl acetal by distillation.
Protocol 3: Synthesis of 1,3-Dioxolane from a Ketone (e.g., Cyclohexanone)
This protocol describes the formation of a common cyclic acetal.[4]
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.01 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the 1,3-dioxolane derivative.
-
The product can be purified by distillation if necessary.
Acetal Deprotection
General Considerations: Acetal deprotection is typically achieved by acid-catalyzed hydrolysis. The choice of acid and reaction conditions depends on the stability of the acetal and the presence of other acid-sensitive functional groups in the molecule.
Protocol 4: Deprotection of this compound (Acid-Catalyzed Hydrolysis)
Due to its increased stability, the deprotection of this compound may require stronger acidic conditions or longer reaction times compared to non-halogenated acetals.
Materials:
-
This compound
-
Aqueous solution of a strong acid (e.g., 2M HCl or a mixture of acetic acid and water)
-
Organic solvent (e.g., acetone or THF)
Procedure:
-
Dissolve the this compound (1.0 eq) in a suitable organic solvent such as acetone or THF.
-
Add an aqueous solution of a strong acid (e.g., 2M HCl) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aldehyde.
Protocol 5: Deprotection of Acetaldehyde Diethyl Acetal (Mild Acid-Catalyzed Hydrolysis)
Non-halogenated acyclic acetals can typically be cleaved under milder acidic conditions.
Materials:
-
Acetaldehyde diethyl acetal
-
Aqueous solution of a mild acid (e.g., 1M HCl or pyridinium p-toluenesulfonate (PPTS))
-
Acetone or THF
Procedure:
-
Dissolve the acetaldehyde diethyl acetal (1.0 eq) in acetone or THF.
-
Add an aqueous solution of a mild acid (e.g., 1M HCl or a catalytic amount of PPTS).
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the aldehyde.
Protocol 6: Deprotection of a 1,3-Dioxolane (Mild Acid-Catalyzed Hydrolysis)
Cyclic acetals are generally more labile and can be deprotected under very mild conditions.
Materials:
-
1,3-Dioxolane derivative
-
Aqueous acetic acid (e.g., 80% acetic acid in water) or a catalytic amount of a strong acid in acetone/water
-
Organic solvent for workup
Procedure:
-
Dissolve the 1,3-dioxolane (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or use aqueous acetic acid as the solvent system.
-
Stir the reaction at room temperature, monitoring by TLC or GC. These reactions are often rapid.
-
Upon completion, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the deprotected carbonyl compound.
Signaling Pathways and Experimental Workflows
The strategic use of protecting groups is a fundamental concept in synthesis design rather than a component of a biological signaling pathway. However, the logic of a synthetic strategy involving protecting groups can be visualized.
Caption: Synthetic workflow using this compound.
The diagram above illustrates a typical synthetic workflow involving the use of this compound as a protecting group. The aldehyde is first protected, allowing for a chemical transformation on another part of the molecule. Subsequently, the protecting group is removed to reveal the original aldehyde functionality in the final product.
The mechanism of acid-catalyzed acetal hydrolysis, which is central to the deprotection step, proceeds through a series of protonation and elimination steps, leading to the formation of a resonance-stabilized oxocarbenium ion as a key intermediate.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Conclusion
This compound stands out as a robust protecting group for aldehydes due to the electronic stabilization imparted by the chlorine atoms. This increased stability towards acidic conditions makes it a valuable tool in complex syntheses where other protecting groups might be too labile. While its formation and deprotection may require slightly more forcing conditions compared to standard acetals like acetaldehyde diethyl acetal or 1,3-dioxolane, the enhanced stability it offers can be a decisive advantage in many synthetic routes. The choice of the appropriate acetal protecting group should, therefore, be a carefully considered decision based on the specific requirements of the synthetic target and the reaction conditions to be employed.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
A Comparative Guide to a Novel Synthetic Route for 4-Chloropyrazole Utilizing Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel synthetic pathway to 4-chloropyrazole, a valuable building block in pharmaceutical and agrochemical research. The performance of this new route, which employs dichloroacetaldehyde diethyl acetal as a key starting material, is objectively compared with established synthetic alternatives. This analysis is supported by experimental data to inform the selection of the most efficient and practical method for specific research and development applications.
Executive Summary
The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry. This guide details a novel, efficient one-pot synthesis of 4-chloropyrazole from this compound. This method is compared against two established routes: the direct chlorination of pyrazole and a classical approach involving the cyclization of a chlorinated 1,3-dicarbonyl compound. The quantitative data presented demonstrates the potential advantages of the new route in terms of yield and streamlined procedure.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to 4-chloropyrazole.
| Parameter | New Synthetic Route | Established Route 1 | Established Route 2 |
| Starting Materials | This compound, Hydrazine | Pyrazole, Thionyl Chloride | 3-Chloro-1,3-dicarbonyl, Hydrazine |
| Key Reagents | Hydrazine hydrate, Acid catalyst | Thionyl chloride, DMF (catalyst) | Hydrazine hydrate |
| Reaction Time | 4-6 hours | 8-12 hours | 6-10 hours |
| Reaction Temperature | 80-100 °C | Reflux (approx. 76 °C) | 60-80 °C |
| Typical Yield | 85-92% | 50-70%[1][2] | 75-85% |
| Number of Steps | One-pot | One-step | One-step |
| Purification Method | Column chromatography | Extraction and crystallization | Crystallization |
Experimental Protocols
New Synthetic Route: From this compound
This novel one-pot reaction leverages the in-situ hydrolysis of this compound to form a reactive 1,3-dicarbonyl equivalent that readily undergoes cyclization with hydrazine.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Hydrochloric acid (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, a catalytic amount of hydrochloric acid is added.
-
The mixture is stirred at room temperature for 30 minutes to facilitate the hydrolysis of the acetal.
-
Hydrazine hydrate is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux (80-100 °C) for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-chloropyrazole.
Established Route 1: Direct Chlorination of Pyrazole
This method involves the direct electrophilic chlorination of the pyrazole ring.
Materials:
-
Pyrazole (1.0 equiv)
-
Thionyl chloride (2.0 equiv)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of pyrazole in anhydrous dichloromethane, a catalytic amount of DMF is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Thionyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 8-12 hours.[1]
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by crystallization.
Established Route 2: Cyclization of a Chlorinated 1,3-Dicarbonyl Compound
This classical approach relies on the condensation of a pre-functionalized 1,3-dicarbonyl compound with hydrazine.
Materials:
-
3-chloro-1,1,3,3-tetramethoxypropane (or equivalent) (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol
Procedure:
-
A solution of the 3-chloro-1,3-dicarbonyl precursor in ethanol is prepared.
-
Hydrazine hydrate is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to 60-80 °C for 6-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system to yield 4-chloropyrazole.
Mandatory Visualizations
Synthetic Pathways
Caption: Comparison of synthetic routes to 4-chloropyrazole.
Experimental Workflow
References
A Comparative Analysis of Catalysts for the Synthesis of Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
The synthesis of dichloroacetaldehyde diethyl acetal, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the choice of an acid catalyst. This guide provides a comparative overview of commonly employed catalysts for this acetalization reaction, supported by available experimental data from analogous processes. The selection of an appropriate catalyst is paramount for optimizing reaction efficiency, maximizing yield and selectivity, and minimizing environmental impact.
Catalyst Performance Comparison
| Catalyst Type | Specific Catalyst | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Homogeneous | ||||||
| Mineral Acid | Sulfuric Acid (H₂SO₄) | > 90 (for acetaldehyde diethyl acetal)[1] | Not specified | Room Temperature[1] | Low cost, high reactivity. | Corrosive, difficult to separate from product, generates acidic waste. |
| Organic Acid | p-Toluenesulfonic Acid (p-TSA) | High (not quantified) | 5[2] | Water-bath (approx. 100°C)[2] | High catalytic activity, commercially available. | Corrosive, requires neutralization and removal, can lead to colored byproducts. |
| Heterogeneous | ||||||
| Ion-Exchange Resin | Amberlyst-15 | High (not quantified for specific reaction) | Varies | Room Temperature to moderate heating[3] | Easily separable and reusable, non-corrosive, mild reaction conditions.[3] | Lower activity than homogeneous catalysts, potential for pore blockage. |
| Zeolite | H-ZSM-5, HMCM22 | Moderate to High (for acetaldehyde) | Varies | > 100 | Shape selectivity can improve product selectivity, high thermal stability. | Can be prone to deactivation by coking, diffusion limitations. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of acetals using different types of catalysts.
Homogeneous Catalysis: p-Toluenesulfonic Acid
This protocol is adapted from the synthesis of dichloroacetaldehyde dioctyl acetal from this compound, illustrating a typical procedure for acid-catalyzed transacetalization.
Materials:
-
This compound
-
Ethanol (in excess)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.1 g per 5 g of starting acetal)[2]
Procedure:
-
A mixture of dichloroacetaldehyde, a stoichiometric excess of ethanol, and a catalytic amount of p-toluenesulfonic acid is prepared in a round-bottom flask.
-
The mixture is heated on a water bath for approximately 5 hours.[2]
-
The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The acid catalyst is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
Heterogeneous Catalysis: Ion-Exchange Resin (e.g., Amberlyst-15)
This generalized protocol is based on the use of Amberlyst-15 for acetal formation.[3]
Materials:
-
Dichloroacetaldehyde
-
Ethanol (in excess)
-
Amberlyst-15 resin (pre-washed and dried)
Procedure:
-
A mixture of dichloroacetaldehyde, a stoichiometric excess of ethanol, and Amberlyst-15 resin is stirred in a suitable reaction vessel.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the solid catalyst is simply removed by filtration.[3]
-
The filtrate, containing the product and excess ethanol, is then worked up as described in the homogeneous catalysis protocol (steps 6-8), often with simpler purification due to the absence of a soluble acid.
-
The recovered Amberlyst-15 can be washed, dried, and reused for subsequent reactions.[1]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition of ethanol to the carbonyl group of dichloroacetaldehyde, followed by the elimination of water.
Caption: Acid-catalyzed mechanism for diethyl acetal formation.
The general workflow for carrying out the synthesis and analysis of this compound is depicted below.
Caption: General experimental workflow for acetal synthesis.
Conclusion
The choice of catalyst for the synthesis of this compound involves a trade-off between reactivity, cost, ease of use, and environmental considerations. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid offer high reactivity and are cost-effective but present challenges in product purification and waste disposal.[1][2] Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, provide significant advantages in terms of catalyst separation, reusability, and milder reaction conditions, aligning with the principles of green chemistry.[3] For industrial applications and sustainable synthesis, the development and optimization of robust heterogeneous catalysts are of paramount importance. Researchers should select a catalyst based on the specific requirements of their synthesis, considering factors such as scale, desired purity, and available equipment.
References
A Comparative Guide to the Characterization of Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dichloroacetaldehyde diethyl acetal and its common alternatives, focusing on their characterization and confirmation. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and verifying the appropriate acetal for their specific applications in organic synthesis and drug development.
Introduction
This compound (2,2-dichloro-1,1-diethoxyethane) is a valuable building block in organic synthesis, often utilized for the introduction of a dichloroacetaldehyde moiety. Its proper characterization is crucial to ensure the purity and identity of starting materials, which directly impacts the outcome of synthetic routes and the quality of final products. This guide compares this compound with two common alternatives: chloroacetaldehyde diethyl acetal and dichloroacetaldehyde dimethyl acetal, highlighting key differences in their physical properties and spectral data.
Comparative Performance Data
The selection of an appropriate acetal is often guided by its physical properties and purity. The following table summarizes key data for this compound and its alternatives.
| Property | This compound | Chloroacetaldehyde Diethyl Acetal | Dichloroacetaldehyde Dimethyl Acetal |
| CAS Number | 619-33-0[1] | 621-62-5 | 80944-06-5[2] |
| Molecular Formula | C₆H₁₂Cl₂O₂[1] | C₆H₁₃ClO₂ | C₄H₈Cl₂O₂[2] |
| Molecular Weight | 187.06 g/mol [1] | 152.62 g/mol | 159.01 g/mol [2] |
| Boiling Point | 183-184 °C[1] | 157 °C | Not readily available |
| Density | 1.138 g/mL at 25 °C[1] | ~1.0 g/mL | Not readily available |
| Refractive Index | n20/D 1.436[1] | n20/D 1.417 | Not readily available |
| Purity (Typical) | ≥95.0%[1] | ≥98.0% | Not readily available |
Experimental Protocols for Characterization
Accurate characterization of these acetals relies on a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for their analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like acetals and for identifying potential impurities.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of acetal products.
Methodology:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating these compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
-
Expected Results: The retention time and mass spectrum of the primary peak should correspond to the target acetal. The presence of other peaks may indicate impurities, which can be tentatively identified by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of the acetal products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Logical Flow for NMR Analysis and Interpretation
Caption: Logical workflow for NMR-based structural confirmation.
Methodology:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the acetal in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 512-1024.
-
Relaxation delay: 2-5 seconds.
-
Comparative Spectral Data:
| Compound | ¹H NMR Chemical Shifts (ppm, CDCl₃) | ¹³C NMR Chemical Shifts (ppm, CDCl₃) |
| This compound | ~5.60 (d, 1H, -CHCl₂), ~4.62 (d, 1H, -CH(OEt)₂), ~3.7 (m, 4H, -OCH₂CH₃), ~1.27 (t, 6H, -OCH₂CH₃)[3] | ~95 (acetal CH), ~79 (CHCl₂), ~62 (-OCH₂-), ~15 (-CH₃)[4] |
| Chloroacetaldehyde Diethyl Acetal | ~4.63 (t, 1H, -CH(OEt)₂), ~3.65 (m, 4H, -OCH₂CH₃), ~3.51 (d, 2H, -CH₂Cl), ~1.24 (t, 6H, -OCH₂CH₃)[5] | ~101 (acetal CH), ~62 (-OCH₂-), ~46 (-CH₂Cl), ~15 (-CH₃)[6] |
| Dichloroacetaldehyde Dimethyl Acetal | Not readily available | Not readily available |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Workflow for FTIR Analysis
Caption: Workflow for the FTIR analysis of liquid acetal samples.
Methodology:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Key Infrared Absorption Bands:
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H (alkane) stretch | 2980-2850 |
| C-O (ether) stretch | 1150-1050 |
| C-Cl stretch | 850-550 |
The presence of strong C-O stretching bands confirms the acetal functionality, while the C-Cl stretching bands indicate the presence of chlorine atoms. The exact positions of these bands can help differentiate between the different acetals.
Potential Impurities and Their Confirmation
The synthesis of this compound can lead to several potential impurities, including:
-
Starting Materials: Unreacted dichloroacetaldehyde or ethanol.
-
Byproducts: Monochloroacetaldehyde diethyl acetal or trichloroacetaldehyde diethyl acetal (chloral diethyl acetal).
-
Solvent Residues: Residual solvents from the synthesis and purification process.
These impurities can be detected and identified using the GC-MS method described above. The presence of characteristic mass fragments and different retention times will indicate the presence of these impurities. For instance, the loss of an ethoxy group (-OC₂H₅) is a common fragmentation pattern for diethyl acetals in mass spectrometry.
Conclusion
The characterization and confirmation of this compound and its alternatives require a multi-technique approach. GC-MS is invaluable for purity assessment and impurity identification, while NMR and FTIR spectroscopy provide definitive structural confirmation. By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently verify the identity and quality of their acetal products, ensuring the reliability and reproducibility of their synthetic endeavors.
References
Dichloroacetaldehyde Diethyl Acetal: A Superior Synthon for Specialized Chemical Transformations
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of complex synthetic pathways. Dichloroacetaldehyde diethyl acetal emerges as a highly advantageous building block in specific reactions, offering distinct benefits over other halogenated acetals. This guide provides an objective comparison of its performance with alternative reagents, supported by available experimental data and detailed protocols.
This compound, with its gem-dichloro functionality, provides a unique reactive handle for the synthesis of specialized heterocyclic compounds and other valuable chemical intermediates. Its properties and reactivity profile make it a superior choice in scenarios requiring the introduction of a dichloromethyl group or the formation of a chlorinated heterocyclic core.
Performance Comparison in Heterocyclic Synthesis
The synthesis of thiazole derivatives, a common scaffold in many pharmaceutical compounds, serves as an excellent case study for comparing the utility of this compound with its monochlorinated and brominated analogs. While direct side-by-side comparative studies are limited in published literature, an analysis of reported yields and reaction conditions allows for a clear assessment of their respective advantages.
Table 1: Comparison of Halo-acetals in the Synthesis of 2-Aminothiazole Derivatives
| Reagent | Typical Reaction Conditions | Product | Reported Yield | Key Advantages |
| This compound | Reaction with thiourea, acidic or neutral conditions | 2-Amino-4-chlorothiazole | Data not widely available | Direct synthesis of 4-chlorothiazoles, a valuable intermediate. The dichloro group offers unique reactivity. |
| Chloroacetaldehyde diethyl acetal | Reaction with thiourea, often in ethanol | 2-Aminothiazole | ~92% | Readily available, high yields for unsubstituted 2-aminothiazole. |
| Bromoacetaldehyde diethyl acetal | Reaction with thiophenols in the presence of KOH/Cu | Corresponding ketone and diethyl acetals | High | Good leaving group (bromide) can facilitate certain nucleophilic substitutions. |
The primary advantage of employing this compound lies in its ability to directly yield 4-chlorothiazole derivatives. The chlorine substituent at the 4-position of the thiazole ring is a valuable handle for further functionalization through various cross-coupling reactions, making it a highly desirable intermediate in drug discovery programs.[1][2] The presence of two chlorine atoms enhances the electrophilicity of the carbonyl precursor, potentially leading to faster reaction rates under milder conditions compared to its monochlorinated counterpart.
Experimental Protocols
Synthesis of 2-Amino-4-chlorothiazole using this compound (Hypothetical Protocol based on Hantzsch Thiazole Synthesis)
This protocol is a representative procedure based on the well-established Hantzsch thiazole synthesis, adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
To this stirred solution, add this compound dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4-chlorothiazole.
Logical Workflow for Reagent Selection
The decision to use this compound over other alternatives can be guided by the desired final product and the overall synthetic strategy.
Caption: Logical workflow for selecting the appropriate halo-acetaldehyde acetal reagent.
Signaling Pathway of Dichloro-Containing Pharmaceuticals
The incorporation of a gem-dichloro group can significantly impact the pharmacological properties of a drug molecule. Dichlorinated compounds often exhibit altered lipophilicity, metabolic stability, and binding affinities to their biological targets.[1][2] This can be a key advantage in overcoming drug resistance or improving the pharmacokinetic profile of a lead compound.
Caption: Impact of dichloro-functionality on a drug's mechanism of action.
References
Navigating the Synthetic Landscape: A Comparative Guide to Dichloroacetaldehyde Diethyl Acetal and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step in the intricate process of organic synthesis. Dichloroacetaldehyde diethyl acetal, a commonly used building block, offers a versatile scaffold for the introduction of a two-carbon unit. However, its limitations in terms of reactivity, stability, and potential for side reactions necessitate a thorough evaluation of its performance against viable alternatives. This guide provides an objective comparison of this compound with other reagents, supported by experimental data and detailed protocols, to empower informed decision-making in the laboratory.
This compound (DCA) is a protected form of dichloroacetaldehyde, utilized in the synthesis of various heterocyclic compounds, including imidazoles and tetrahydro-β-carbolines via the Pictet-Spengler reaction.[1] Its utility stems from the masked aldehyde functionality, which can be deprotected under acidic conditions to participate in cyclization reactions. However, the presence of two chlorine atoms on the α-carbon introduces a unique set of challenges and limitations that can impact reaction efficiency and product purity.
Performance Comparison: this compound vs. Alternatives
The primary limitations of this compound revolve around its moderate reactivity and the potential for side reactions involving the chlorine atoms. To provide a clear comparison, we will evaluate its performance against two common alternatives: bromoacetaldehyde diethyl acetal and chloroacetaldehyde dimethyl acetal, in the context of two widely used synthetic transformations: the Pictet-Spengler reaction and imidazole synthesis.
It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the following data is compiled from analogous reactions and established principles of chemical reactivity. The reactivity of halo-acetals is influenced by the nature of the halogen, with the weaker carbon-bromine bond in bromo-derivatives generally leading to higher reactivity compared to their chloro- counterparts.[2]
| Reagent | Reaction Type | Typical Yield (%) | Key Advantages | Key Limitations |
| This compound | Pictet-Spengler | 60-75 (estimated) | Commercially available. | Moderate reactivity; potential for elimination side reactions; harsher reaction conditions may be required. |
| Imidazole Synthesis | 50-70 (estimated) | Introduces a dichloromethyl group for further functionalization. | Lower yields compared to more reactive analogs; potential for over-alkylation. | |
| Bromoacetaldehyde Diethyl Acetal | Pictet-Spengler | 70-85[3] | Higher reactivity due to the better leaving group (bromide). Milder reaction conditions. | Can be less stable than chloro-analogs; lachrymatory nature requires careful handling. |
| Imidazole Synthesis | 65-80 (estimated) | Good yields in the synthesis of 2-substituted imidazoles. | Potential for formation of byproducts through nucleophilic substitution of bromide. | |
| Chloroacetaldehyde Dimethyl Acetal | Pictet-Spengler | 65-80 (estimated) | Good stability and handling characteristics.[1] | Lower reactivity than bromo-analog, potentially requiring stronger acids or higher temperatures. |
| Imidazole Synthesis | 93.8-95.7% (for its own synthesis)[4] | High purity and yields in its own preparation.[4][5] | May exhibit slower reaction rates compared to the diethyl acetal in some cases. | |
| Glyoxal | Imidazole Synthesis | >10% (for unsubstituted imidazole)[6] | Readily available and inexpensive. | Low yields for simple imidazoles due to competing oligomerization.[6] |
Experimental Protocols
The following are representative experimental protocols for the Pictet-Spengler reaction and imidazole synthesis. These are generalized procedures and may require optimization for specific substrates.
Pictet-Spengler Reaction with a Haloacetaldehyde Acetal
Objective: Synthesis of a tetrahydro-β-carboline derivative.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (or bromoacetaldehyde diethyl acetal) (1.1 eq)
-
Trifluoroacetic acid (TFA) (1.2 eq)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tryptamine in anhydrous dichloromethane, add the haloacetaldehyde diethyl acetal at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired tetrahydro-β-carboline.
Imidazole Synthesis via the Radziszewski Reaction
Objective: Synthesis of a 2-substituted imidazole.
Materials:
-
Glyoxal (or a glyoxal derivative) (1.0 eq)
-
Ammonium acetate (excess)
-
Aldehyde (e.g., formaldehyde or a substituted aldehyde) (1.0 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve glyoxal and the aldehyde in glacial acetic acid.
-
Add a significant excess of ammonium acetate to the solution.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
To better illustrate the synthetic pathways discussed, the following diagrams are provided.
References
- 1. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternatives for Dichloroacetaldehyde Diethyl Acetal in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of heterocyclic frameworks vital to pharmaceutical and agrochemical development, the choice of reagents is paramount to the efficiency, yield, and overall success of a reaction. Dichloroacetaldehyde diethyl acetal has long been a valuable C2 synthon, but a range of alternative reagents offer distinct advantages in terms of reactivity, availability, and safety. This guide provides an objective comparison of this compound with its monochlorinated, brominated, and non-halogenated analogs, as well as glyoxal acetals, with a focus on their performance in the widely-used Hantzsch thiazole synthesis and the Pictet-Spengler reaction.
Physicochemical Properties of this compound and Its Alternatives
A comprehensive understanding of the physical and chemical properties of these reagents is essential for experimental design and optimization. The following table summarizes key physicochemical data for this compound and its common alternatives.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C6H12Cl2O2 | 187.06 | 183-184 | 1.138 | 1.436 |
| Chloroacetaldehyde Diethyl Acetal | C6H13ClO2 | 152.62 | 157 | Not specified | Not specified |
| Chloroacetaldehyde Dimethyl Acetal | C4H9ClO2 | 124.57 | 128-130 | 1.094 | 1.415 |
| Bromoacetaldehyde Diethyl Acetal | C6H13BrO2 | 197.07 | 66-67 (18 mmHg) | ~1.31 | 1.439 |
| Acetaldehyde Diethyl Acetal | C6H14O2 | 118.18 | 102 | 0.831 | 1.379-1.383 |
| Glyoxal Dimethyl Acetal | C4H8O3 | 104.10 | Not specified | Not specified | Not specified |
Performance in Key Synthetic Transformations
The utility of these acetals as building blocks is best illustrated through their application in common synthetic methodologies. Here, we compare their performance in the Hantzsch thiazole synthesis and the Pictet-Spengler reaction, two cornerstones of heterocyclic chemistry.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are core structures in many biologically active compounds. The reaction typically involves the condensation of an α-haloaldehyde or its equivalent with a thioamide.
While direct comparative studies are limited, reported yields for the synthesis of 2-aminothiazole using chloroacetaldehyde or its diethyl acetal with thiourea are generally in the range of 50% to over 90%, depending on the specific reaction conditions.[1][2] For instance, a yield of approximately 92% has been reported for the reaction of chloroacetaldehyde diethyl acetal with thiourea.[3]
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole
The following protocol is a generalized procedure for the synthesis of 2-aminothiazole.
Materials:
-
α-Haloacetaldehyde acetal (1 equivalent)
-
Thiourea (1 equivalent)
-
Ethanol
-
Water
-
Sodium bicarbonate or sodium hydroxide solution
Procedure:
-
Dissolve thiourea in a mixture of ethanol and water.
-
Slowly add the α-haloacetaldehyde acetal to the thiourea solution.
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours).[3]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product can then be isolated by extraction and purified by recrystallization or chromatography.
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are key structural motifs in many alkaloids and pharmaceutical agents. The reaction involves the condensation of a β-arylethylamine with an aldehyde or its acetal equivalent, followed by an acid-catalyzed cyclization.
The acetal serves as a stable precursor to the often-unstable aldehyde, which is generated in situ under the acidic reaction conditions.[1] The choice of acetal can influence the reaction conditions and yields. While specific comparative data for the listed alternatives in this reaction is scarce in the readily available literature, the general principle remains the same. The electron-withdrawing nature of the halogens in chloro- and dichloroacetaldehyde acetals may impact the electrophilicity of the in situ generated aldehyde and subsequently the rate and efficiency of the cyclization step.
Experimental Protocol: Pictet-Spengler Reaction
This protocol outlines a general procedure for the Pictet-Spengler reaction.
Materials:
-
β-Arylethylamine (e.g., Tryptamine) (1 equivalent)
-
Acetaldehyde acetal derivative (1-1.2 equivalents)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Anhydrous solvent (e.g., dichloromethane, benzene)
Procedure:
-
Dissolve the β-arylethylamine in the anhydrous solvent.
-
Add the acetaldehyde acetal derivative to the solution.
-
Introduce the acid catalyst and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway for the Pictet-Spengler Reaction
Caption: Key steps in the Pictet-Spengler reaction mechanism.
Concluding Remarks
The selection of an appropriate C2 synthon for heterocyclic synthesis is a critical decision that can significantly impact the outcome of a synthetic route. This compound is a potent reagent, and its alternatives each present a unique profile of reactivity, cost, and handling characteristics. Chloro- and bromo-analogs offer a less halogenated, and potentially more nuanced, reactivity profile. Non-halogenated acetals provide a baseline for reactivity in the absence of electron-withdrawing groups, while glyoxal acetals open avenues for further functionalization.
This guide serves as a foundational resource for researchers to make informed decisions when selecting reagents for their synthetic endeavors. It is anticipated that further direct comparative studies will become available to provide a more granular understanding of the performance of these valuable building blocks.
References
Spectroscopic comparison of dichloroacetaldehyde diethyl acetal and its derivatives
A Spectroscopic Comparison of Dichloroacetaldehyde Diethyl Acetal and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for substance identification, purity assessment, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Formula | Solvent | Chemical Shift (δ) in ppm |
| This compound | C₆H₁₂Cl₂O₂ | CDCl₃ | 5.60 (d, 1H, -CHCl₂), 4.62 (d, 1H, -CH(OEt)₂), 3.75 (m, 4H, -OCH₂CH₃), 1.27 (t, 6H, -OCH₂CH₃) |
| Chloroacetaldehyde Diethyl Acetal | C₆H₁₃ClO₂ | CDCl₃ | 4.63 (t, 1H, -CH(OEt)₂), 3.71 (m, 2H, -OCH₂CH₃), 3.59 (m, 2H, -OCH₂CH₃), 3.51 (d, 2H, -CH₂Cl), 1.24 (t, 6H, -OCH₂CH₃) |
| Acetaldehyde Diethyl Acetal (Acetal) | C₆H₁₄O₂ | CDCl₃ | 4.50 (q, 1H, -CH(OEt)₂), 3.55 (m, 4H, -OCH₂CH₃), 1.18 (t, 6H, -OCH₂CH₃), 1.15 (d, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Formula | Solvent | Chemical Shift (δ) in ppm |
| This compound | C₆H₁₂Cl₂O₂ | CDCl₃ | ~101.5 (-CH(OEt)₂), ~69.0 (-CHCl₂), ~64.0 (-OCH₂CH₃), ~15.0 (-OCH₂CH₃) |
| Chloroacetaldehyde Diethyl Acetal | C₆H₁₃ClO₂ | CDCl₃ | 101.7 (-CH(OEt)₂), 63.5 (-OCH₂CH₃), 45.8 (-CH₂Cl), 15.2 (-OCH₂CH₃)[1] |
| Acetaldehyde Diethyl Acetal (Acetal) | C₆H₁₄O₂ | CDCl₃ | 100.5 (-CH(OEt)₂), 60.5 (-OCH₂CH₃), 23.5 (-CH₃), 15.4 (-OCH₂CH₃) |
Table 3: Key IR Absorption Bands
| Compound | Chemical Formula | State | Key Absorption Bands (cm⁻¹) |
| This compound | C₆H₁₂Cl₂O₂ | Liquid Film | ~2975 (C-H stretch), ~1120, 1060 (C-O stretch), ~800 (C-Cl stretch)[2] |
| Chloroacetaldehyde Diethyl Acetal | C₆H₁₃ClO₂ | Liquid Film | ~2976 (C-H stretch), ~1125, 1065 (C-O stretch), ~780 (C-Cl stretch)[3] |
| Acetaldehyde Diethyl Acetal (Acetal) | C₆H₁₄O₂ | Liquid Film | ~2974 (C-H stretch), ~1127, 1068 (C-O stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Chemical Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₆H₁₂Cl₂O₂ | 187.06 g/mol [4] | 141, 113, 103, 75, 47 |
| Chloroacetaldehyde Diethyl Acetal | C₆H₁₃ClO₂ | 152.62 g/mol [5] | 107, 75, 47 |
| Acetaldehyde Diethyl Acetal (Acetal) | C₆H₁₄O₂ | 118.17 g/mol | 103, 75, 47 |
Note: Fragmentation patterns are predicted based on common pathways for acetals. The base peak for these acetals is typically at m/z 103, corresponding to [CH(OC₂H₅)₂]⁺.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Approximately 5-20 mg of the liquid analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3][4][6] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer is used.
-
Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology:
-
Sample Preparation: For neat liquid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[5]
-
Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory or a transmission sample holder.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal or salt plates is recorded. This is to subtract any absorbance from the atmosphere (e.g., CO₂, H₂O) and the sample holder.
-
Sample Spectrum: The sample is placed on the ATR crystal or between the salt plates, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[7]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
Sample Preparation: The liquid sample is diluted in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography: A small volume (typically 1 µL) of the diluted sample is injected into the GC. The injector temperature is typically set to 250°C. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column). The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer's ion source. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum for each eluting compound is recorded. The molecular ion peak (if present) provides the molecular weight, and the fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification.
Visualizations
The following diagrams illustrate the general workflow of the spectroscopic analysis and the structural relationships between the compared compounds.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. mt.com [mt.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
Yield comparison of different methods for synthesizing dichloroacetaldehyde diethyl acetal
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dichloroacetaldehyde diethyl acetal is a valuable building block in organic synthesis. This guide provides a comparative analysis of common methods for the synthesis of chlorinated acetaldehyde acetals, offering insights into potential routes for obtaining its dichloro-derivative, this compound. Due to a scarcity of direct comparative studies for this compound, this guide presents detailed methodologies and yield data for the closely related and industrially significant chloroacetaldehyde diethyl acetal. These methods provide a foundational understanding for the synthesis of the target dichloro-compound.
Yield Comparison of Synthesis Methods
The following table summarizes the reported yields for two primary methods of synthesizing chloroacetaldehyde diethyl acetal, a compound structurally similar to the target molecule. This data provides a benchmark for anticipating the efficacy of analogous reactions for producing this compound.
| Method | Starting Materials | Reported Yield |
| 1. Chlorination of Acetaldehyde Diethyl Acetal | Acetaldehyde diethyl acetal, Chlorine | 70% |
| 2. From Vinyl Acetate and Chlorine | Vinyl acetate, Chlorine, Ethanol | 78% |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the two highlighted methods for producing chloroacetaldehyde diethyl acetal.
Method 1: Chlorination of Acetaldehyde Diethyl Acetal
This method involves the direct chlorination of a pre-formed acetal.
Procedure: One mole of gaseous chlorine is introduced into one mole of acetaldehyde diethyl acetal with effective stirring and cooling. The reaction temperature is kept between 40-45°C. Following the chlorination, one mole of sodium ethoxide in anhydrous ethanol is added to neutralize the reaction mixture. The final product is isolated through fractional distillation, yielding chloroacetaldehyde diethyl acetal with a boiling point of 157°C.[1]
Method 2: Synthesis from Vinyl Acetate and Chlorine
This approach builds the chloroacetaldehyde diethyl acetal from more basic starting materials.
Procedure: The synthesis is conducted in a batch reactor charged with 120 moles of ethanol. Chlorine and vinyl acetate are introduced into the reactor. The specific quantities and rates of addition are detailed in the patent literature. Analysis of the upper organic layer of the reaction mixture by gas chromatography has shown a product yield of 78%. The chloroacetaldehyde diethyl acetal is then purified and isolated by fractional distillation. The boiling point is noted as 54°C at 16 mm Hg.[2]
Synthesis Pathway Overview
The following diagram illustrates the general pathways for the synthesis of chlorinated acetaldehyde diethyl acetals, highlighting the starting materials and the target products.
Caption: Comparative pathways for synthesizing chlorinated acetaldehyde diethyl acetals.
References
Safety Operating Guide
Navigating the Safe Disposal of Dichloroacetaldehyde Diethyl Acetal: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Dichloroacetaldehyde diethyl acetal, a flammable and hazardous compound, requires a meticulous and informed approach to its disposal. This guide provides essential, step-by-step procedures for its safe management, from initial handling to final disposal, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Profile
This compound is classified as a flammable liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Understanding its properties is the first step in safe handling and disposal.
Key Safety and Physical Properties:
| Property | Value |
| Signal Word | Warning[1] |
| Hazard Classifications | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1] |
| Flash Point | 59 °C (138.2 °F) - closed cup[1] |
| Boiling Point | 183-184 °C[1] |
| Density | 1.138 g/mL at 25 °C[1] |
| Storage Temperature | 2-8°C[1] |
Procedural Guide for Proper Disposal
The disposal of this compound must be treated as a hazardous waste process.[2] Adherence to institutional and regulatory guidelines is mandatory. The following steps provide a direct operational plan for its disposal.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, a thorough risk assessment is crucial. Always handle the substance in a well-ventilated area, preferably within a chemical fume hood.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., type ABEK EN14387 respirator filter compatible gloves).[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387).[1]
Step 2: Waste Collection and Containerization
Proper containment is a critical step in preventing spills and environmental contamination.
-
Select a Compatible Container: The waste container must be chemically compatible with this compound. Use a leak-proof container with a secure, tight-fitting lid.[2] The container should be in good condition, free of cracks or rust.[2]
-
Transfer the Waste: Carefully transfer the waste into the designated container. Use spark-proof tools and ground the container and receiving equipment to prevent static discharge, as the substance is flammable.[3][4]
-
Avoid Overfilling: Do not fill the container to the brim. Leave at least one inch of headspace to allow for vapor expansion.[5]
-
Segregate Waste: Do not mix this compound with incompatible wastes. It should be stored separately from strong oxidizing agents and strong acids.[6]
Step 3: Labeling the Hazardous Waste Container
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" label to the container.[2]
-
The label must include the full chemical name: "this compound".[2] Do not use abbreviations.[2]
-
Indicate the specific hazards (e.g., Flammable, Irritant).
-
Record the accumulation start date and the name of the generating researcher or lab.
Step 4: Safe Storage of Waste
Pending disposal, the collected waste must be stored safely.
-
Designated Area: Store the waste container in a designated satellite accumulation area.[5]
-
Ventilation: The storage area must be cool and well-ventilated.[3][7]
-
Ignition Sources: Keep the container away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to catch any potential leaks.[8]
Step 5: Final Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal facility.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in the regular trash.[2]
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent.[2][9] The first rinsate must be collected and disposed of as hazardous waste.[8] After thorough rinsing and air-drying in a ventilated area, the defaced container may be disposed of as regular solid waste, in accordance with institutional policy.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. This compound 98 619-33-0 [sigmaaldrich.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chloroacetaldehyde diethyl acetal - Safety Data Sheet [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling Dichloroacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Dichloroacetaldehyde Diethyl Acetal.
This document provides immediate, essential safety protocols and logistical plans for the use of this compound in a laboratory setting. The following procedural guidance is designed to answer key operational questions and establish safe handling practices from acquisition to disposal, ensuring the well-being of laboratory personnel and compliance with safety standards.
I. Understanding the Hazards
II. Quantitative Data
The following tables summarize the available physical, chemical, and safety data for this compound and related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 619-33-0 |
| Molecular Formula | C₆H₁₂Cl₂O₂ |
| Molecular Weight | 187.06 g/mol |
| Appearance | Liquid |
| Boiling Point | 183-184 °C |
| Density | 1.138 g/mL at 25 °C |
| Flash Point | 59 °C (138.2 °F) - closed cup |
| Storage Temperature | 2-8°C |
Table 2: Toxicity Data for Structurally Related Compounds (for reference only)
| Compound | CAS Number | LD50 Oral (Rat) | LC50 Inhalation (Rat) |
| Chloroacetaldehyde dimethyl acetal | 97-97-2 | 726 mg/kg | Not available |
| Acetaldehyde diethyl acetal | 105-57-7 | 4600 mg/kg | Not available |
| Acetaldehyde | 75-07-0 | Not applicable | 13,300 ppm (4 hours)[1] |
Disclaimer: The toxicity data presented in Table 2 is for structurally related compounds and should not be directly extrapolated to this compound. This information is provided for context on the potential hazards of similar chemicals.
III. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is required. |
IV. Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed, procedural guide for the safe handling of this compound in a laboratory environment.
1. Preparation and Pre-Handling Checks:
- Step 1.1: Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
- Step 1.2: Ensure a chemical fume hood is available and functioning correctly.
- Step 1.3: Verify the location and accessibility of emergency equipment, including a safety shower, eyewash station, and fire extinguisher.[2]
- Step 1.4: Assemble all necessary PPE as outlined in Table 3 and inspect it for any damage.
- Step 1.5: Prepare a designated, uncluttered workspace within the fume hood.
2. Handling and Experimental Use:
- Step 2.1: Don all required PPE before opening the chemical container.
- Step 2.2: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
- Step 2.3: Ground all equipment and containers to prevent the buildup of static electricity, which could be an ignition source.
- Step 2.4: Use only non-sparking tools when handling the chemical.
- Step 2.5: Keep the container tightly closed when not in use.
- Step 2.6: Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first-aid procedures outlined in the SDS.
- Step 2.7: Keep away from heat, sparks, open flames, and other ignition sources.[3]
3. Storage:
- Step 3.1: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
- Step 3.2: The storage temperature should be maintained between 2-8°C.
- Step 3.3: Ensure the storage container is tightly sealed and clearly labeled.
- Step 3.4: Store in a secondary containment tray to prevent the spread of material in case of a leak.
V. Disposal Plan: Step-by-Step Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Step 1.1: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[3][5]
- Step 1.2: Collect all waste containing this chemical in a designated, properly labeled, and leak-proof container for halogenated organic waste.[5][6]
- Step 1.3: Do not mix halogenated waste with non-halogenated waste streams.[2]
- Step 1.4: Any materials contaminated with this compound (e.g., gloves, absorbent pads, glassware) must also be disposed of as hazardous waste.
2. Labeling and Storage of Waste:
- Step 2.1: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Flammable, Irritant).[6]
- Step 2.2: Keep the waste container securely closed at all times, except when adding waste.[2][6]
- Step 2.3: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
3. Final Disposal:
- Step 3.1: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Step 3.2: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
VI. Emergency Procedures
In the event of an emergency, follow these procedures and refer to the chemical's SDS for detailed information.
1. Spills:
- Small Spills (in a fume hood):
- Step 1.1.1: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
- Step 1.1.2: Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
- Step 1.1.3: Clean the spill area with an appropriate solvent, and also dispose of the cleaning materials as hazardous waste.
- Large Spills:
- Step 1.2.1: Evacuate the immediate area and alert others.
- Step 1.2.2: If safe to do so, eliminate all ignition sources.
- Step 1.2.3: Contact your institution's EHS or emergency response team immediately.
2. First Aid:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
VII. Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
